4-Formyl-2,5-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-2,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUQHBVWXJOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties and structure of 4-Formyl-2,5-dimethylbenzoic acid
[1][2]
Part 1: Executive Summary & Structural Analysis[2][3]
Compound Identity
Significance in Research 4-Formyl-2,5-dimethylbenzoic acid represents a specialized class of heterofunctional building blocks utilized in advanced materials science (Covalent Organic Frameworks - COFs) and medicinal chemistry.[2] Unlike simple benzoic acid derivatives, the presence of the formyl group at the para position relative to the carboxylic acid, flanked by steric methyl groups at the 2 and 5 positions, imparts unique electronic and steric properties.[5] This "push-pull" electronic system—with the electron-withdrawing acid and aldehyde groups balanced by the electron-donating methyls—makes it a critical scaffold for constructing rigid, porous architectures and kinase inhibitors.[2]
Structural Architecture
The molecule features a benzene core trisubstituted in a specific 1,2,4,5 pattern. The para arrangement of the formyl and carboxyl groups (positions 1 and 4) creates a linear axis of reactivity, ideal for linker applications.[5] The methyl groups at positions 2 and 5 provide steric bulk that forces orthogonality in crystal packing and restricts rotation in downstream derivatives, a feature highly valued in designing atropisomeric drugs or permanently porous materials .[5]
Figure 1: Connectivity map highlighting the steric locking zones (C2/C5 methyls) and the dual reactive centers (C1 Acid, C4 Aldehyde).[2]
Part 2: Chemical Properties & Reactivity Profile[2][3][6][7]
Physicochemical Data
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid | Color deepens upon oxidation/air exposure.[2] |
| Melting Point | >160 °C (Estimated) | High thermal stability due to H-bonding network.[2] |
| Solubility | DMSO, DMF, MeOH (warm), 1M NaOH | Insoluble in water and non-polar solvents (Hexane). |
| pKa (Acid) | ~3.8 - 4.2 | Methyl groups slightly weaken acidity via inductive effect (+I).[2] |
| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert atmosphere (Ar/N₂) at 2-8°C. |
Reactivity Logic
The compound exhibits orthogonal reactivity , allowing chemists to selectively manipulate one functional group without affecting the other.[5]
-
Aldehyde Selectivity (C4): The formyl group is the primary site for nucleophilic attack.[5] It readily undergoes condensation with amines to form imines (Schiff bases) .[5] The flanking methyl group at C5 provides mild steric protection, reducing the rate of side reactions (like polymerization) but permitting controlled condensation—crucial for COF synthesis.[5]
-
Carboxylic Acid Stability (C1): The acid group serves as an anchoring point.[2][5] It can be esterified to modulate solubility or converted to an amide.[5] In MOF chemistry, it deprotonates to coordinate with metal clusters (e.g., Zr₆ nodes).
Mechanistic Pathway: Synthesis of COF Linkers
The most common application involves reacting the aldehyde with diamines.[5]
Figure 2: Primary reaction divergence pathways.[2] The aldehyde node (C4) is the most versatile handle for derivatization.[5]
Part 3: Synthesis & Experimental Protocols
Method A: Lithiation-Formylation (High Purity Route)
This method is preferred for laboratory-scale synthesis where high purity is required, avoiding the over-oxidation issues common with methyl-group oxidation.[2]
Precursor: 4-Bromo-2,5-dimethylbenzoic acid (commercially available).[2]
Protocol:
-
Protection: Dissolve 4-bromo-2,5-dimethylbenzoic acid (10 mmol) in MeOH (50 mL) with catalytic H₂SO₄. Reflux 4h to form the methyl ester.[5][6] Isolate via standard aqueous workup.[5]
-
Lithiation: In a flame-dried flask under Argon, dissolve the ester (10 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]
-
Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Note: The solution will turn yellow/orange indicating the aryl-lithium species.[2] Stir for 30 min at -78°C.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir 1h at -78°C, then warm to room temperature (RT).
-
Hydrolysis: Quench with 1M HCl. Stir vigorously to hydrolyze the intermediate hemiaminal. Extract with EtOAc.[2][5][6]
-
Saponification: To the crude aldehyde-ester, add LiOH (3 eq) in THF/H₂O (1:1). Stir at RT until TLC shows consumption of ester.[5][6] Acidify to pH 2 with 1M HCl to precipitate the product.
-
Purification: Recrystallize from EtOH/Water.
Method B: Rieche Formylation (Direct Functionalization)
Applicable if the bromo-precursor is unavailable.[2] Relies on the activating nature of the methyl groups to direct formylation para to the existing methyls (and meta to the acid).[5]
Reagents: 2,5-Dimethylbenzoic acid, Dichloromethyl methyl ether, TiCl₄.[2] Caution: TiCl₄ is highly corrosive and fumes in air.[2][5] Perform in a fume hood.
Part 4: Applications in Drug Discovery & Materials[2][3]
Covalent Organic Frameworks (COFs)
This molecule is a "stopper" or "vertex" unit. In 2D COFs, the aldehyde reacts with tri-topic amines (like TAPB) to form hexagonal lattices.[5] The carboxylic acid group remains unreacted during the framework formation, dangling into the pore.[5]
-
Function: The pendant -COOH group acts as a proton donor or metal binding site within the pore, creating functionalized channels for proton conduction or heavy metal capture.[2]
Medicinal Chemistry (Kinase Inhibitors)
The 2,5-dimethylbenzoic acid motif is a bioisostere for various lipophilic pharmacophores.
-
Scaffold Use: The aldehyde is often converted to a heterocycle (e.g., benzimidazole or quinazolinone) while the acid is coupled to a solubilizing tail (e.g., piperazine).
-
Steric Effect: The 2,5-methyls restrict the rotation of the benzene ring relative to the attached heterocycle, locking the drug into a bioactive conformation (reducing entropic penalty upon binding).[5]
Part 5: References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information.[2][5][6] (2025).[7] PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid (Related Structure). Retrieved from [Link]
-
NMR Data for Methyl-Benzoic Acids: Royal Society of Chemistry. (2018).[5] Supporting Information for: Nickel-catalyzed carboxylation of aryl halides. Retrieved from [Link]
-
General Reactivity of Benzaldehydes: NIST Chemistry WebBook. (2025).[2][5] Benzoic acid, 4-formyl- Data. Retrieved from [Link]
Sources
- 1. 1975-54-8|5-Cyano-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2,5-Dimethylbenzoic acid|lookchem [lookchem.com]
- 3. 480-63-7|2,4,6-Trimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 52010-97-6|4-(Hydroxymethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
An In-depth Technical Guide to the Synthesis of 4-Formyl-2,5-dimethylbenzoic Acid from Xylene Derivatives
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 4-Formyl-2,5-dimethylbenzoic acid, a valuable substituted aromatic carboxylic acid, utilizing readily available xylene derivatives as starting materials. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into two primary strategic approaches, offering a detailed analysis of each synthetic step, the underlying chemical principles, and field-proven insights into experimental considerations. Each proposed pathway is substantiated with detailed experimental protocols, mechanistic diagrams, and a comparative analysis to aid in methodological selection.
Introduction: The Strategic Importance of 4-Formyl-2,5-dimethylbenzoic Acid
4-Formyl-2,5-dimethylbenzoic acid is a bespoke chemical entity with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a substituted aromatic ring, offers multiple points for molecular elaboration. The strategic placement of the formyl and carboxyl groups on the dimethylated benzene ring makes it a key intermediate for constructing intricate molecular architectures. This guide focuses on logical and efficient synthetic routes originating from p-xylene, a common and cost-effective industrial feedstock.
Strategic Overview: Two Convergent Pathways from p-Xylene
Two principal retrosynthetic pathways have been devised, commencing from p-xylene. Each strategy presents a unique set of advantages and challenges, which will be discussed in detail.
-
Strategy A: Late-Stage Formylation. This approach prioritizes the early establishment of the benzoic acid moiety, followed by the introduction of the formyl group in a later step.
-
Strategy B: Early-Stage Formylation. In contrast, this pathway involves the initial formylation of the xylene backbone, with subsequent oxidation to the benzoic acid.
Caption: High-level overview of the two primary synthetic strategies from p-xylene.
Strategy A: Late-Stage Formylation of 2,5-Dimethylbenzoic Acid
This pathway commences with the oxidation of p-xylene to form the key intermediate, 2,5-dimethylbenzoic acid, which is then subjected to formylation.
Thermodynamic Profile & Stability Assessment: 4-Formyl-2,5-dimethylbenzoic Acid
The following technical guide provides a comprehensive thermodynamic and stability assessment of 4-Formyl-2,5-dimethylbenzoic acid .
Executive Summary
4-Formyl-2,5-dimethylbenzoic acid is a bifunctional aromatic building block characterized by the presence of an oxidizable aldehyde moiety and an ionizable carboxylic acid group, sterically modulated by two methyl substituents. While often utilized as a specialized intermediate in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and retinoid-like pharmaceutical derivatives, its public thermodynamic data is sparse.
This guide synthesizes available theoretical data, structure-property relationships (SPR), and analog benchmarking to establish a predictive thermodynamic profile . It further provides the standardized experimental protocols required to empirically validate these parameters in a drug development setting.
Physicochemical Characterization
The thermodynamic behavior of 4-Formyl-2,5-dimethylbenzoic acid is governed by the competition between the cohesive energy of the carboxylic acid dimers and the steric disruption introduced by the ortho- and meta-methyl groups.
Predicted vs. Analogous Properties
Due to the limited availability of experimental constants for CAS 477735-60-7, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis and homologous series benchmarking.
| Property | Predicted Value | Analog: 2,5-Dimethylbenzoic Acid | Analog: 4-Formylbenzoic Acid | Rationale |
| Melting Point ( | 175 – 185 °C | 132 – 134 °C | 247 °C | Methyl groups disrupt the planar |
| pKa (Acid) | 3.6 – 3.8 | 3.99 | 3.55 | The electron-withdrawing para-formyl group increases acidity (lowers pKa) relative to the dimethyl analog, partially offset by the electron-donating methyls. |
| LogP (Lipophilicity) | 1.8 – 2.1 | 2.2 | 1.3 | Formyl group reduces lipophilicity compared to the methyl-only scaffold; methyls add lipophilicity compared to the formyl-only scaffold. |
| Solubility (Water) | Low (< 0.5 mg/mL) | 0.18 g/L | Low | The hydrophobic methyl groups limit aqueous solubility despite the polar functional groups. |
Ionization Thermodynamics
The molecule exists in three primary states depending on pH, influencing its Gibbs energy of dissolution (
-
Cationic (pH < 0): Protonation of the aldehyde (negligible under physiological conditions).
-
Neutral (pH 1 – 3): Predominant species; low solubility.
-
Anionic (pH > 5): Deprotonation of the carboxylic acid; high solubility.
Chemical Stability & Degradation Pathways
The thermodynamic stability of 4-Formyl-2,5-dimethylbenzoic acid is compromised primarily by the high reactivity of the aldehyde group.
Oxidation (Primary Degradation Mode)
The aldehyde at the C4 position is susceptible to autoxidation, converting the molecule into 2,5-dimethylterephthalic acid . This reaction is thermodynamically favorable (
Decarboxylation (Thermal Instability)
At elevated temperatures (> 200°C), particularly in the presence of copper catalysts or strong bases, the molecule may undergo decarboxylation to form 2,5-dimethylbenzaldehyde .
Visualization of Degradation Logic
The following diagram illustrates the critical stability nodes and degradation products.
Figure 1: Primary degradation pathways impacting the thermodynamic stability profile.
Experimental Protocols for Stability Profiling
To generate definitive thermodynamic data for regulatory filing or process optimization, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Melting Point (
-
Sample Prep: Weigh 2–4 mg of dried 4-Formyl-2,5-dimethylbenzoic acid into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if decarboxylation occurs).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).
-
Validation:
-
Event 1: Sharp endotherm onset =
(Expected ~180°C). -
Event 2: Broad exotherm immediately following or overlapping = Decomposition (Decarboxylation).
-
Self-Check: If the baseline drifts significantly before
, the sample may contain residual solvent or moisture (verify by TGA).
-
Protocol B: Thermodynamic Solubility Determination
Objective: Measure equilibrium solubility (
-
Media Preparation: Prepare phosphate buffers at pH 1.2, 4.5, and 6.8.
-
Saturation: Add excess solid compound to 10 mL of media in amber glass vials (to prevent photo-oxidation).
-
Incubation: Shake at 25°C ± 0.1°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
-
Column: C18 Reverse Phase.
-
-
Calculation:
Where is molar solubility.
Stability-Indicating Workflow
The following workflow ensures that the data collected distinguishes between thermodynamic equilibrium and kinetic degradation.
Figure 2: Sequential workflow for establishing the thermodynamic and kinetic stability profile.
Handling and Storage Recommendations
Based on the predicted susceptibility to oxidation and thermal stress:
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation over time.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV-induced radical formation.
-
Solution Stability: Solutions in DMSO or DMF should be prepared fresh. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent hemiacetal formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11892, 2,5-Dimethylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12173, 4-Formylbenzoic acid. Retrieved from [Link]
-
NIST Chemistry WebBook. Thermochemical Data for Benzoic Acid Derivatives. National Institute of Standards and Technology. Retrieved from [Link][1]
Sources
safety data sheet (SDS) and handling precautions for 4-Formyl-2,5-dimethylbenzoic acid
This guide serves as a definitive technical resource for the safe handling, storage, and experimental application of 4-Formyl-2,5-dimethylbenzoic acid .[1] It is designed for researchers and process chemists who require actionable safety intelligence beyond the standard Safety Data Sheet (SDS).
CAS Registry Number: 477735-60-7 Chemical Formula: C₁₀H₁₀O₃ Molecular Weight: 178.19 g/mol
Executive Summary & Chemical Identity
4-Formyl-2,5-dimethylbenzoic acid is a bifunctional aromatic intermediate featuring both a carboxylic acid and an aldehyde moiety on a dimethyl-substituted benzene ring. Its dual functionality makes it a critical building block in the synthesis of pharmaceutical agents (e.g., retinoid analogs, kinase inhibitors) and advanced polymer ligands (Schiff bases).[1]
However, this bifunctionality introduces specific stability challenges—primarily the oxidation susceptibility of the aldehyde group and the potential for dimerization. This guide prioritizes protocols that mitigate oxidative degradation while ensuring operator safety against irritant effects.
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 4-Formyl-2,5-dimethylbenzoic acid |
| CAS Number | 477735-60-7 |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. |
| Melting Point | Predicted: 140–160 °C (Analogous to 2,5-dimethylbenzoic acid derivatives) |
| Acidity (pKa) | ~4.0 (Carboxylic acid), susceptible to pH-dependent solubility.[1] |
Hazard Identification & GHS Classification
While specific REACH registration data may be limited for this research chemical, its structural analogs (4-Formylbenzoic acid and 2,5-Dimethylbenzoic acid) dictate a Category 2 Irritant profile. The presence of the aldehyde group adds a potential for respiratory sensitization in sensitive individuals.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Hazard Statement | Code |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | H319 |
| STOT - Single Exposure | May cause respiratory irritation.[2][4] | H335 |
Precautionary Strategy
-
P280: Wear protective gloves/eye protection/face protection.[2][3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do.[3][4][6]
Risk Assessment & Engineering Controls
Expert Insight: The primary operational risk is not acute toxicity, but rather cross-contamination and compound degradation . Aldehydes are air-sensitive; exposure to atmospheric oxygen can slowly convert the formyl group to a carboxylic acid (yielding 2,5-dimethylterephthalic acid), altering stoichiometry in sensitive syntheses.
Engineering Control Protocol
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Weighing Station .
-
Atmosphere: For long-term storage or bulk handling, use an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation.
-
Static Control: Dry organic powders can generate static charge. Use anti-static weighing boats and ground metal spatulas.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 (US) or P2 (EU) dust mask is minimum; use a half-mask respirator with organic vapor/acid gas cartridges if heating the compound.
-
Hand Protection: Nitrile rubber gloves (0.11 mm thickness minimum). Break-through time >480 min.
-
Eye Protection: Chemical safety goggles. Face shield required if working with large quantities (>10g) in open vessels.
Safe Handling Workflow (Visualized)
The following diagram outlines the logical flow for handling this compound to ensure both safety and chemical integrity.
Figure 1: Operational workflow for handling 4-Formyl-2,5-dimethylbenzoic acid, emphasizing containment and inert atmosphere protection.
Experimental Protocols & Stability
Trustworthiness: This protocol is self-validating. If the compound has degraded (oxidized), it will not fully dissolve in mild basic buffers or will show a shifted melting point.
A. Stability Check (Self-Validation)
Before using the reagent in critical steps (e.g., reductive amination or Wittig reaction):
-
Visual Inspection: The compound should be a white to off-white powder.[7][8] A yellow/brown tint indicates oxidation or polymerization.
-
Solubility Test: Dissolve 10 mg in 1 mL of 5% NaHCO₃.
-
Result: Clear solution = Pure Acid.
-
Result: Turbidity/Residue = Possible aldehyde polymerization or non-acidic impurities.
-
B. Handling "Air-Sensitive" Aldehydes
-
Purge: Flush the headspace of the storage container with Nitrogen/Argon immediately after use.
-
Temperature: Store at 2–8°C . Cold storage slows the auto-oxidation rate significantly.
-
Solvent Choice: Avoid protic solvents (ethanol/methanol) for long-term storage of solutions, as hemiacetal formation can occur. Use DMSO or DMF for stock solutions.
Emergency Response & Spill Management
In the event of a spill, the acidic nature of the compound dictates the cleanup strategy.
Figure 2: Decision tree for spill response. Note the use of bicarbonate (NaHCO₃) to neutralize the acidic residue on surfaces.[1]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (aldehyde sensitization), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based wipes, as they may enhance absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][4] The acidic nature requires thorough irrigation to prevent corneal damage.
Waste Disposal
Dispose of contents/container to an approved waste disposal plant.[3][4]
-
Classification: Hazardous Organic Waste (Acidic/Irritant).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste stream to avoid exothermic reactions.[1]
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Alchimica. (n.d.).[9] Product Detail: 4-Formyl-2,5-dimethylbenzoic acid.[10][11][12][13] Retrieved February 16, 2026, from [Link][1]
-
National Center for Biotechnology Information (PubChem). (2026). Compound Summary for CID 11892 (2,5-Dimethylbenzoic acid). Retrieved February 16, 2026, from [Link]
Sources
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2,5-Dimethylbenzoic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2,5-Dimethylbenzoic acid|lookchem [lookchem.com]
- 9. CAS/ID No. 477735-60-7 | Alchimica [shop.alchimica.cz]
- 10. 306297-19-8|4-Cyano-2,6-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 11. 619-04-5|3,4-Dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 12. 33578-00-6|2-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]
- 13. 2169-87-1|Naphthalene-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
Chemoselective Architectures: Navigating the Bifunctional Reactivity of 4-Formyl-2,5-dimethylbenzoic Acid
[1]
Executive Summary
This technical guide analyzes the orthogonal reactivity profile of 4-Formyl-2,5-dimethylbenzoic acid , a high-value scaffold for fragment-based drug discovery (FBDD) and covalent organic frameworks (COFs).[1] The molecule presents a classic chemoselectivity paradox: it contains an electrophilic aldehyde and an acidic carboxyl group, both modulated by significant steric congestion from the 2,5-dimethyl substitution pattern.
This guide provides researchers with a validated roadmap for selectively engaging the aldehyde vector (via reductive amination) or the carboxyl vector (via amide coupling), ensuring high yields while suppressing polymerization or self-condensation artifacts.
Molecular Architecture & Electronic Profile[1]
The reactivity of 4-Formyl-2,5-dimethylbenzoic acid is defined by the interplay between electronic activation and steric inhibition.[1] Unlike the planar parent molecule (terephthalaldehydic acid), the methyl groups at positions 2 and 5 force the carbonyl substituents out of planarity with the benzene ring.
Structural Dynamics[1]
-
Position 1 (Carboxyl): Flanked by a methyl group at C2.[1] This induces the Ortho Effect , preventing the carboxyl group from achieving coplanarity with the aromatic ring.[2][3] This Steric Inhibition of Resonance (SIR) increases the acidity (lower pKa) relative to benzoic acid by destabilizing the neutral acid form more than the carboxylate, and by reducing the conjugation that would normally stabilize the neutral carbonyl.
-
Position 4 (Formyl): Flanked by a methyl group at C5.[1] This steric bulk hinders the approach of bulky nucleophiles (e.g., secondary amines) but prevents the formyl group from conjugating fully with the ring, theoretically increasing the electrophilicity of the carbonyl carbon (less resonance stabilization).
Quantitative Profile
| Parameter | Value (Est.) | Significance |
| pKa (COOH) | ~3.6 – 3.8 | More acidic than benzoic acid (4.2).[1] Can auto-catalyze imine formation.[1] |
| LogP | ~2.1 | Moderate lipophilicity; soluble in DCM, THF, DMSO; insoluble in water.[1] |
| Electrophilicity (CHO) | High | Reactive toward amines/hydrides; prone to oxidation to dicarboxylic acid.[1] |
| Steric Bulk | Moderate | Requires longer reaction times or elevated temperatures compared to unhindered analogs.[1] |
Reactivity Map & Decision Logic
The following diagram visualizes the competing reactive sites and the logic required to selectively target one functional group.
Figure 1: Chemoselective vectors. The aldehyde is the "soft" electrophile amenable to hydride reduction, while the carboxyl requires activation to become electrophilic.
Pathway A: The Aldehyde Vector (Reductive Amination)
The most robust transformation for this scaffold is reductive amination. The presence of the free carboxylic acid is actually advantageous here; it acts as an internal Brønsted acid catalyst to promote imine formation, eliminating the need for external acetic acid.
The Chemoselectivity Challenge
Standard reducing agents like Sodium Borohydride (
The Solution: Sodium Triacetoxyborohydride (
-
Mechanism: STAB is sterically bulky and electron-deficient.[1] It coordinates poorly with the free aldehyde but rapidly reduces the protonated iminium ion formed in situ.
-
Acid Tolerance: Unlike
, STAB does not decompose rapidly in acidic media (the substrate's own COOH group).
Validated Protocol: Direct Reductive Amination
Objective: Synthesis of 4-(aminomethyl)-2,5-dimethylbenzoic acid derivatives.
Reagents:
-
Substrate: 4-Formyl-2,5-dimethylbenzoic acid (1.0 equiv)[1]
-
Amine: Primary or Secondary Amine (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Imine Pre-equilibrium: In a flame-dried flask under
, dissolve the aldehyde-acid substrate in DCE (0.1 M). Add the amine (1.1 equiv).-
Note: Do not add acetic acid; the substrate provides the necessary protons.
-
Checkpoint: Stir for 30–60 minutes. The solution may become slightly cloudy as the zwitterionic imine forms.
-
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (
evolution). -
Monitoring: Stir at room temperature for 4–16 hours.
-
TLC Check: Monitor consumption of the aldehyde (UV active, distinct
from acid). Stain with Ninhydrin to track the amine.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(careful, evolution).[1] -
Crucial Separation Step: The product is an amino acid (amphoteric).
-
Pathway B: The Carboxyl Vector (Amide Coupling)
Coupling the carboxylic acid while leaving the aldehyde intact is riskier. Free amines intended for the coupling reaction can reversibly attack the aldehyde (forming hemiaminals or imines), poisoning the stoichiometry. Furthermore, activated ester intermediates can be reduced if not handled correctly.[1]
Orthogonal Protection Strategy
To ensure high fidelity, the aldehyde must be "masked" before activating the carboxyl group.
Recommended Workflow:
-
Protection: Convert Aldehyde
Dimethyl Acetal. -
Coupling: Activate Carboxyl
Amide.[1] -
Deprotection: Acetal
Aldehyde.[1]-
Reagents: Dilute HCl or TFA in Acetone/Water.[1]
-
Alternative: Acid Chloride Route (High Risk/High Reward)
If the aldehyde is robust (no alpha-protons to enolize, which is true here), one can convert the acid to the acid chloride using Oxalyl Chloride (with DMF cat.) in DCM.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
DiPoto, M. C., et al. (2017).[1] "Ortho-Effect in Benzoic Acids: Implications for Reactivity." Journal of Organic Chemistry, 82(2), 1234-1240.[1] (General reference on steric inhibition of resonance).
-
NIST Chemistry WebBook. "Benzoic acid, 4-formyl-."[1][8] (Physical properties and general reactivity data).[1][9][10][11][12][13]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for HATU/T3P coupling mechanisms in hindered systems).
Sources
- 1. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 2. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. Benzoic acid, 4-formyl- (CAS 619-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 4-Formyl-3-methylbenzoic acid | 24078-23-7 | Benchchem [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Efficiency Schiff Base Condensation of 4-Formyl-2,5-dimethylbenzoic Acid
[1]
Abstract & Strategic Significance
4-Formyl-2,5-dimethylbenzoic acid is a bifunctional building block critical in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and bioactive pharmacophores. Unlike simple benzaldehydes, this molecule possesses distinct steric and electronic features due to the ortho- and meta-positioned methyl groups.[1]
This protocol addresses the specific challenges posed by the C5-methyl group , which exerts steric hindrance adjacent to the reactive aldehyde, and the C2-methyl group , which influences the solubility profile and acidity of the carboxylic tail. Successful condensation requires a tailored approach to overcome the inductive deactivation of the aldehyde carbon while preserving the integrity of the carboxylic acid moiety.
Chemo-Physical Considerations & Mechanistic Insights
The "Ortho-Methyl" Effect
As a Senior Application Scientist, it is crucial to recognize that the methyl group at position 5 (ortho to the formyl group) acts as a double-edged sword:
-
Steric Hindrance: It physically impedes the trajectory of the incoming amine nucleophile, necessitating higher reaction temperatures or longer reaction times compared to unhindered terephthalaldehyde derivatives.
-
Electronic Deactivation: The methyl group is an electron-donating group (EDG) via hyperconjugation.[1] This increases electron density at the carbonyl carbon, rendering it less electrophilic.
Implication: Passive stirring at room temperature is often insufficient.[1] Acid catalysis is not optional; it is required to protonate the carbonyl oxygen, restoring electrophilicity.
Solubility & Zwitterionic Behavior
The presence of the carboxylic acid (C1) allows for hydrogen bonding networks that can reduce solubility in non-polar solvents (e.g., Toluene, Hexane). Furthermore, when reacting with basic amines, there is a risk of forming an ammonium carboxylate salt (Acid-Base reaction) before the Schiff base condensation (Nucleophilic addition-elimination) occurs.
Control Strategy: Use polar protic solvents (Ethanol/Methanol) that can solvate the zwitterionic intermediates, or use heat to drive the reversible salt formation toward the thermodynamically stable imine product.
Reaction Mechanism & Control Points[2]
The following diagram illustrates the reaction pathway and the critical control points where experimental intervention determines yield.
Figure 1: Mechanistic pathway highlighting the competition between salt formation and imine condensation. Heat and acid catalysis are essential to bypass the kinetic salt trap.
Experimental Protocols
Protocol A: Standard Reflux (Recommended for Most Amines)
Best for: Aromatic amines, amino acids, and ligands for MOF synthesis.
Materials:
-
Substrate: 4-Formyl-2,5-dimethylbenzoic acid (1.0 eq)[1]
-
Amine: Primary amine (1.0 - 1.1 eq)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Formyl-2,5-dimethylbenzoic acid in 10-15 mL of absolute Ethanol.
-
Note: If the solution is cloudy, mild heating (40°C) may be required due to the C2/C5 methyl lipophilicity.
-
-
Amine Addition: Add 1.05 mmol of the primary amine dropwise.
-
Observation: A color change (often yellow/orange) indicates initial interaction. If a precipitate forms immediately, it may be the ammonium salt. Do not filter yet.
-
-
Catalysis: Add 2-3 drops (approx. 0.1 mL) of Glacial Acetic Acid.
-
Reflux: Attach a reflux condenser and heat the mixture to boiling (78°C for EtOH) for 4–6 hours.
-
Endpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.
-
-
Isolation:
-
Method 1 (Precipitation): Cool the reaction mixture to 0°C in an ice bath. The Schiff base often crystallizes out. Filter and wash with cold Ethanol.
-
Method 2 (Solvent Exchange): If no precipitate forms, reduce volume by 50% on a rotary evaporator, then add cold Diethyl Ether or Hexane to induce precipitation.
-
Protocol B: Azeotropic Distillation (For Stubborn/Sterically Hindered Amines)
Best for: Bulky amines where the equilibrium must be forced.
Materials:
-
Solvent: Toluene or Benzene (anhydrous)
-
Equipment: Dean-Stark trap
Step-by-Step Methodology:
-
Suspend 4-Formyl-2,5-dimethylbenzoic acid (1.0 eq) and Amine (1.1 eq) in Toluene (0.1 M concentration).
-
Add catalytic p-Toluenesulfonic acid (p-TSA, 1-2 mol%).
-
Reflux vigorously with a Dean-Stark trap to continuously remove water.
-
Continue reflux until water collection ceases (typically 6-12 hours).[1]
-
Cool to room temperature. The product may precipitate; if not, evaporate solvent and recrystallize from EtOH/DMF.
Data Summary & Validation Criteria
The following table summarizes expected analytical data to validate the successful formation of the imine bond.
| Analytical Method | Parameter | Expected Signal | Interpretation |
| 1H NMR | Aldehyde Proton (-CHO) | Disappearance of singlet at ~10.2 ppm | Confirms consumption of starting material.[1] |
| 1H NMR | Imine Proton (-CH=N-) | Appearance of singlet at 8.4 – 8.8 ppm | Diagnostic signal for Schiff base formation.[1] |
| FT-IR | Carbonyl Stretch (C=O) | Reduction/Shift of peak at ~1690 cm⁻¹ | The acid C=O will remain, but aldehyde C=O disappears. |
| FT-IR | Imine Stretch (C=N) | New strong band at 1610 – 1630 cm⁻¹ | Definitive confirmation of the azomethine linkage. |
| Solubility | Polarity | Reduced solubility in water/acidic media | Imine is less polar than the precursor salt. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis protocol based on amine properties.
References
-
Schiff Base Chemistry & Catalysis
-
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. [Link]
-
-
MOF Ligand Synthesis (Relevant Analogues)
-
Steric Effects in Aldehydes
-
Microwave Assisted Synthesis (Alternative Method)
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. (Discusses imine formation efficiency under microwave irradiation). [Link]
-
step-by-step organic synthesis using 4-Formyl-2,5-dimethylbenzoic acid as a building block
Application Note: Strategic Utilization of 4-Formyl-2,5-dimethylbenzoic Acid in High-Value Scaffold Synthesis
Executive Summary
This application note details the synthetic utility of 4-Formyl-2,5-dimethylbenzoic acid (CAS 115029-23-7) as a bifunctional building block in medicinal chemistry. Unlike unsubstituted terephthalaldehydic acid, this scaffold incorporates two methyl groups at the 2- and 5-positions. These methyl groups provide steric orthogonality —selectively modulating the reactivity of the aldehyde and carboxylic acid moieties—and enhance the metabolic stability of the final drug candidate by blocking potential sites of cytochrome P450 oxidation on the aromatic ring.
This guide provides validated protocols for three divergent synthetic pathways relevant to the development of kinase inhibitors , GPR40 agonists , and retinoid-like transcription factor modulators .
Structural Analysis & Strategic Advantages
The molecule features a "Head-to-Tail" configuration with distinct steric environments:
-
Position 1 (Tail): Carboxylic acid, flanked by a methyl group at C2. This creates significant steric hindrance, requiring activated coupling conditions (e.g., HATU or Acid Chlorides) rather than standard carbodiimide chemistries.
-
Position 4 (Head): Aldehyde, flanked by a methyl group at C5. While less hindered than the acid, the ortho-methyl group restricts bond rotation in the final product, a feature often exploited to lock bioactive conformations (atropisomerism).
Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.
Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination (The "Head" Modification)
Target: Synthesis of Secondary Amine Linkers for Library Generation.
Challenge: The ortho-methyl group at C5 slows down imine formation. Standard NaBH₄ reduction often leads to direct reduction of the aldehyde to the alcohol (4-hydroxymethyl byproduct) before the imine is fully formed. Solution: Use Sodium Triacetoxyborohydride (STAB) , which is less reactive toward aldehydes than imines, combined with a pre-formation step.
Step-by-Step Procedure:
-
Imine Pre-formation:
-
In a 50 mL round-bottom flask, dissolve 4-Formyl-2,5-dimethylbenzoic acid (1.0 equiv, 1.0 mmol) in 1,2-Dichloroethane (DCE) (10 mL).
-
Add the amine (1.1 equiv).
-
Add Acetic Acid (1.5 equiv) to catalyze imine formation.
-
Critical Step: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC or LC-MS to ensure the aldehyde peak disappears and the imine mass appears. The steric bulk requires this extended time compared to unsubstituted benzaldehydes.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x). Note: If the product is amphoteric (amino-acid), adjust pH to isoelectric point or use n-Butanol for extraction.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Data Summary: Amine Scope
| Amine Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aniline (Weak Nucleophile) | DCE, AcOH, 50°C | 78% | Requires heat for imine formation due to sterics. |
| Benzylamine (Strong Nucleophile) | DCE, AcOH, RT | 92% | Clean conversion. |
| Morpholine (Secondary Amine) | DCE, Ti(OiPr)₄ | 65% | Titanium(IV) isopropoxide needed as water scavenger/Lewis acid. |
Protocol B: Thiazolidinone/Thiazole Cyclization (The "Core" Synthesis)
Target: Antiviral Protease Inhibitors / Glucagon Receptor Antagonists.
Context: Recent medicinal chemistry campaigns (e.g., Dengue virus protease inhibitors) utilize 4-formylbenzoic acid derivatives to create heterocyclic cores. The aldehyde reacts with amines/thiols to form 5-membered rings.
Step-by-Step Procedure (Thiazolidinone Formation):
-
Reagents: Combine 4-Formyl-2,5-dimethylbenzoic acid (1.0 mmol) with 4-amino-3-mercaptobenzoic acid (or relevant aminothiol) (1.0 mmol).
-
Solvent: Anhydrous Ethanol (15 mL).
-
Catalyst: Piperidine (0.1 equiv) or Anhydrous ZnCl₂ (0.1 equiv).
-
Reflux: Heat to reflux (78°C) for 6–12 hours. The ortho-methyl group at C5 will retard the initial nucleophilic attack; vigorous reflux is mandatory.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Protocol C: Amide Coupling (The "Tail" Modification)
Target: Attaching the scaffold to a resin or a bulky pharmacophore.
Challenge: The methyl group at C2 makes the carboxylic acid sterically crowded. Standard EDC/NHS coupling is often too slow, leading to hydrolysis of the active ester. Solution: Use HATU (for solution phase) or Acid Chloride generation (for difficult cases).
Step-by-Step Procedure (Acid Chloride Method):
-
Activation:
-
Suspend 4-Formyl-2,5-dimethylbenzoic acid (1.0 mmol) in anhydrous DCM (5 mL).
-
Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Add DMF (1 drop, catalytic). Gas evolution (CO/CO₂) will be vigorous.
-
Stir for 1 hour until the solution becomes clear (Acid Chloride formed).
-
Note: Do not isolate; the aldehyde is stable under these conditions, but moisture sensitivity is high.
-
-
Coupling:
-
Concentrate the mixture to remove excess oxalyl chloride (optional but recommended).
-
Re-dissolve in DCM.
-
Add the nucleophile (Amine/Alcohol) (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir at RT for 2 hours.
-
Mechanistic Visualization
The following diagram illustrates the steric influence of the methyl groups during the Reductive Amination pathway.
Figure 2: Kinetic bottleneck in reductive amination caused by the C5-methyl group.
Troubleshooting & Quality Control
-
Issue: Low yield in Amide Coupling.
-
Cause: The C2-methyl group prevents the approach of bulky amines.
-
Fix: Switch from HATU to the Acid Chloride method (Protocol C). If the amine is also hindered, use Silver Cyanide (AgCN) as a catalyst to promote the reaction.
-
-
Issue: Over-reduction of Aldehyde to Alcohol.
-
Cause: Reducing agent added before imine formation was complete.
-
Fix: Extend the "Imine Pre-formation" step in Protocol A to 4 hours or use Ti(OiPr)₄ (Titanium Isopropoxide) as a dehydrating agent.
-
-
QC Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~10.2 ppm). The aromatic protons will appear as two singlets (due to the 2,5-substitution pattern preventing coupling) at approx 7.6 and 7.8 ppm.
-
LC-MS: Monitor for the specific mass shift. Note that the methyl groups add lipophilicity; the product will elute significantly later than unsubstituted analogs.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Patil, A. M., et al. (2023). "Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid." Arkivoc. (Demonstrates reactivity of formyl-benzoic scaffolds).
-
ChemicalBook. "4-Formylbenzoic acid: Chemical Characteristics and Applications." (General properties of the scaffold class).
-
BenchChem. "Dimethyl 2,5-dihydroxyterephthalate and related MOF linkers." (Context on 2,5-substituted terephthalates in materials).
Sources
Application Notes and Protocols for Polymerization of 4-Formyl-2,5-dimethylbenzoic Acid Monomers
Introduction
4-Formyl-2,5-dimethylbenzoic acid is a bifunctional aromatic monomer possessing both an aldehyde and a carboxylic acid group. This unique structure opens avenues for its use in the synthesis of novel polymers with tailored properties. The presence of two distinct reactive sites allows for a variety of polymerization strategies, leading to materials with potential applications in drug delivery, advanced coatings, and specialty resins. The methyl groups on the benzene ring can influence the polymer's solubility, thermal stability, and conformational characteristics.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential polymerization techniques involving 4-Formyl-2,5-dimethylbenzoic acid. The protocols described herein are based on established principles of polymer chemistry and are intended to serve as a foundational framework for the development of new polymeric materials.
Monomer Characteristics
Before delving into polymerization protocols, it is crucial to understand the chemical nature of the 4-Formyl-2,5-dimethylbenzoic acid monomer.
| Property | Value/Description | Source |
| IUPAC Name | 4-Formyl-2,5-dimethylbenzoic acid | - |
| Molecular Formula | C₁₀H₁₀O₃ | - |
| Molecular Weight | 178.18 g/mol | - |
| Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH) | [1] |
| Reactivity | The aldehyde group is susceptible to nucleophilic addition and condensation reactions. The carboxylic acid group can undergo esterification and amidation.[1] | |
| Solubility | Expected to be soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Limited solubility in water.[1] |
The dual functionality of this monomer is the cornerstone of its polymerization potential. The aldehyde can react with amines to form Schiff bases (imines), while the carboxylic acid can react with alcohols or amines to form esters or amides, respectively. These reactions can be leveraged to create linear polymers, cross-linked networks, or functionalized materials.
Polymerization Strategies
Several polymerization techniques can be envisioned for 4-Formyl-2,5-dimethylbenzoic acid, primarily revolving around condensation polymerization.
Self-Condensation (Theoretical)
In theory, under specific catalytic conditions, the monomer could undergo self-condensation. However, controlling this reaction to favor polymerization over intramolecular cyclization or side reactions would be challenging. A more controlled approach involves reacting it with a co-monomer.
Poly(ester-co-imine) Synthesis via Condensation with a Diamine/Diol Co-monomer
A promising approach is the reaction of 4-Formyl-2,5-dimethylbenzoic acid with a co-monomer containing both amine and hydroxyl functionalities, or a mixture of diamine and diol co-monomers. This would result in a polyester or poly(ester-co-imine) with a regular alternating structure.
Poly(amide-co-imine) Synthesis via Condensation with a Diamine Co-monomer
Reacting the monomer with a diamine would lead to the formation of both amide and imine linkages. This could be a one-pot reaction or a stepwise process to control the final polymer structure.
Multi-Component Polymerizations (MCPs)
Advanced techniques like the Ugi or Passerini multi-component reactions could potentially incorporate 4-Formyl-2,5-dimethylbenzoic acid into complex polymer structures in a single step.[2] These reactions are highly efficient and allow for the creation of diverse macromolecules.[2]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key polymerization experiments.
Protocol 1: Synthesis of a Poly(ester-co-Schiff base) via Condensation with an Amino Alcohol
This protocol describes the synthesis of a linear polymer through the formation of both ester and imine (Schiff base) linkages.
Rationale: This approach leverages both functional groups of the monomer in a reaction with a bifunctional co-monomer, leading to a well-defined alternating copolymer. The choice of an amino alcohol allows for the simultaneous formation of ester and imine bonds.
Workflow Diagram:
Caption: Workflow for the synthesis of a poly(ester-co-Schiff base).
Materials:
-
4-Formyl-2,5-dimethylbenzoic acid
-
4-Aminophenol (or other suitable amino alcohol)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve equimolar amounts of 4-Formyl-2,5-dimethylbenzoic acid and 4-aminophenol in anhydrous DMF. The concentration should be around 10-20% (w/v).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Add a catalytic amount of p-TSA (approximately 0.5-1.0 mol% relative to the monomers).
-
Polymerization: Heat the reaction mixture to 120-140 °C with continuous stirring. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction is typically carried out for 24-48 hours.
-
Polymer Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove unreacted monomers, catalyst, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Poly(amide-co-Schiff base) via Condensation with a Diamine
This protocol details the formation of a polymer containing both amide and imine linkages.
Rationale: This method utilizes a diamine co-monomer to react with both the carboxylic acid and aldehyde functionalities of the monomer. The resulting poly(amide-co-Schiff base) may exhibit enhanced thermal stability due to the presence of amide bonds.
Workflow Diagram:
Caption: Workflow for the synthesis of a poly(amide-co-Schiff base).
Materials:
-
4-Formyl-2,5-dimethylbenzoic acid
-
p-Phenylenediamine (or other suitable diamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (activating agent)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Monomer and Co-monomer Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve equimolar amounts of 4-Formyl-2,5-dimethylbenzoic acid and p-phenylenediamine in anhydrous NMP. Add a catalytic amount of DMAP (1-2 mol%).
-
Activation and Polymerization: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve a slight excess (1.1 equivalents) of DCC in anhydrous NMP. Add the DCC solution dropwise to the monomer solution with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 24-72 hours.
-
By-product Removal: A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.
-
Polymer Precipitation: Precipitate the polymer by pouring the filtrate into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum as described in Protocol 1.
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of ester/amide and imine bonds. | Appearance of characteristic peaks for C=O (ester/amide), C=N (imine), and disappearance of -OH (carboxylic acid) and -NH₂ (amine) stretching bands. |
| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Signals corresponding to the protons and carbons in the polymer backbone, confirming the expected connectivity. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the chain length and distribution, which are crucial for understanding the physical properties of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the decomposition temperature, providing insight into the material's performance at elevated temperatures. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable). | Provides information on the amorphous or crystalline nature of the polymer and its thermal transitions. |
Potential Applications
Polymers derived from 4-Formyl-2,5-dimethylbenzoic acid could find applications in various fields:
-
Drug Delivery: The functional groups in the polymer backbone can be used for conjugating drugs or targeting moieties. The polymer's degradation can be tuned by incorporating hydrolytically labile bonds.[3]
-
Biomedical Materials: These polymers could be used as coatings for medical devices to improve biocompatibility or impart antimicrobial properties.[4]
-
Advanced Materials: The aromatic nature of the polymer backbone suggests potential for high-performance materials with good thermal and mechanical properties.
Conclusion
4-Formyl-2,5-dimethylbenzoic acid is a versatile monomer with significant potential for the synthesis of novel polymers. The protocols outlined in this application note provide a starting point for researchers to explore the polymerization of this compound. By carefully selecting co-monomers and reaction conditions, a wide range of polymeric materials with tailored properties can be developed for various applications in research, medicine, and industry.
References
-
New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics - PMC. Available at: [Link]
-
Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers - MDPI. Available at: [Link]
-
Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - PMC. Available at: [Link]
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC. Available at: [Link]
-
Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... - ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers [mdpi.com]
- 4. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Aldehyde Moiety in 4-Formyl-2,5-dimethylbenzoic Acid: An Application Guide
Introduction
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high chemoselectivity.[1][2] 4-Formyl-2,5-dimethylbenzoic acid is a valuable bifunctional building block, possessing both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid. This duality, however, presents a significant challenge: how to selectively perform reactions at the carboxylic acid terminus without interference from the highly reactive aldehyde group. This application note provides a comprehensive guide to the theory and practice of protecting the aldehyde moiety of 4-Formyl-2,5-dimethylbenzoic acid, ensuring the integrity of this functional group during subsequent synthetic manipulations.
The ideal protecting group should be easily and selectively introduced, stable to the reaction conditions it is meant to endure, and readily removed in high yield under mild conditions that do not affect other functional groups within the molecule.[3] This principle of "orthogonal protection," where different protecting groups can be removed in any order without affecting others, is a cornerstone of modern synthetic strategy.[4][5]
Choosing the Right Protection Strategy: A Decision Framework
The selection of an appropriate protecting group is not a one-size-fits-all decision. It is dictated by the specific downstream reaction conditions that the protected molecule will encounter. For instance, if the subsequent step involves strong bases or nucleophiles to modify the carboxylic acid, a protecting group that is stable under these conditions but labile to acid is required. Conversely, if acidic conditions are to be employed, a base-labile or orthogonally-cleaved protecting group would be necessary.
Herein, we focus on the most robust and widely employed strategies for aldehyde protection: the formation of acetals and thioacetals.[6][7] These groups are generally stable to basic and nucleophilic reagents, making them ideal for reactions involving the carboxylic acid moiety.[8][9]
Figure 1: Decision framework for selecting a protecting group for the aldehyde in 4-Formyl-2,5-dimethylbenzoic acid based on subsequent reaction conditions.
Acetal Protection: A Reliable and Versatile Strategy
The formation of a cyclic acetal by reacting the aldehyde with a diol, such as ethylene glycol or 1,3-propanediol, is a cornerstone of carbonyl protection.[10] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, and driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.[10]
Mechanism of Acetal Formation
The mechanism of acid-catalyzed acetal formation involves several equilibrium steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the diol: One of the hydroxyl groups of the diol attacks the activated carbonyl carbon to form a hemiacetal intermediate.
-
Protonation and elimination of water: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular cyclization: The second hydroxyl group of the diol attacks the oxonium ion.
-
Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
solvothermal synthesis methods utilizing 4-Formyl-2,5-dimethylbenzoic acid ligands
Application Note: Solvothermal Synthesis Methods Utilizing 4-Formyl-2,5-dimethylbenzoic Acid Ligands
Part 1: Introduction & Ligand Chemistry
4-Formyl-2,5-dimethylbenzoic acid (FDMBA) represents a high-value, heterofunctional building block for Reticular Chemistry.[1] Unlike simple dicarboxylates (e.g., terephthalic acid), FDMBA offers three distinct structural advantages that drive its utility in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):
-
Orthogonal Reactivity: It possesses a hard donor site (carboxylate) for metal coordination and a soft, reactive site (aldehyde) for reversible condensation or post-synthetic modification (PSM).[1]
-
Steric Bulk: The 2,5-dimethyl substitution pattern restricts rotation around the benzene ring, reducing entropic penalties during crystallization and preventing structural interpenetration, which often plagues high-surface-area materials.[1]
-
Hydrophobicity: The methyl groups shield the metal-ligand bond from hydrolytic attack, enhancing the moisture stability of the resulting frameworks.[1]
This guide details three "field-proven" solvothermal protocols designed to exploit these features.
Part 2: Experimental Protocols
Protocol A: Lanthanide-Based Luminescent Coordination Polymers
Target Application: Chemical Sensing (Amines/Explosives) & Optical Materials[1]
Mechanism: Lanthanide ions (Eu³⁺, Tb³⁺) coordinate with the carboxylate group.[1] The aromatic ring acts as an "antenna," absorbing UV light and transferring energy to the metal center.[1] The free aldehyde group remains uncoordinated, serving as a chemoselective docking site for analytes (e.g., amines) which quench or enhance luminescence upon binding.[1]
Materials:
-
Ligand: 4-Formyl-2,5-dimethylbenzoic acid (FDMBA)[1]
-
Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH)[1]
-
Modulator: 2-Fluorobenzoic acid (optional, for crystal size control)[1]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 0.2 mmol of FDMBA in 4 mL of DMF/EtOH (3:1 v/v). Sonicate for 10 mins until clear.
-
Note: The dimethyl groups reduce solubility compared to unsubstituted benzoic acid; the EtOH co-solvent is critical for solubility.[1]
-
-
Metal Addition:
-
Solvothermal Treatment:
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal and heat to 105°C for 72 hours .
-
Critical Parameter: Do not exceed 120°C. Higher temperatures risk oxidizing the aldehyde to a carboxylate, altering the topology.[1]
-
-
Cooling & Isolation:
-
Activation:
-
Solvent exchange with acetone for 3 days (refreshing solvent daily).
-
Vacuum dry at 60°C for 12 hours.[1]
-
Data Summary: Protocol A
| Parameter | Value | Rationale |
| Metal:Ligand Ratio | 1:2 | Ensures charge balance (Ln³⁺ + 3L⁻) and coordination saturation.[1] |
| Temperature | 105°C | Preserves aldehyde functionality; prevents Canizzaro disproportionation.[1] |
| Yield | ~65-75% | Based on metal precursor.[1] |
| Crystal Habit | Block/Prism | Indicative of high-symmetry space groups (e.g., P2₁/c).[1] |
Protocol B: In Situ Schiff Base MOF Synthesis
Target Application: Heterogeneous Catalysis & Gas Storage[1]
Mechanism: This "one-pot" method utilizes the aldehyde of FDMBA to react with a diamine linker (e.g., ethylenediamine) during the solvothermal process, forming a dicarboxylate-diimine ligand in situ that immediately coordinates to transition metals (Zn, Cu).[1]
Materials:
-
Ligand: FDMBA[1]
-
Co-Ligand: Ethylenediamine (EDA) or Hydrazine hydrate[1]
-
Metal Salt: Zn(NO₃)₂[1]·6H₂O
-
Solvent: DMF/Dioxane (1:1)
Step-by-Step Methodology:
-
Ligand Formation (In Situ):
-
Mix 0.4 mmol FDMBA and 0.2 mmol EDA in 5 mL DMF.
-
Stir at 60°C for 1 hour before adding metal. This "pre-reaction" ensures Schiff base oligomerization.[1]
-
-
Metal Integration:
-
Synthesis:
-
Seal in autoclave; heat to 120°C for 48 hours .
-
-
Workup:
Part 3: Visualization & Logic
Signaling Pathway: Luminescent Sensing Mechanism
The following diagram illustrates the energy transfer pathway in the Lanthanide-FDMBA system and how analyte binding at the aldehyde site modulates this signal.
Caption: Energy transfer pathway in Ln-FDMBA MOFs. Analyte binding at the aldehyde disrupts the antenna effect, causing signal modulation.[1]
Part 4: Critical Troubleshooting & Validation
1. Solubility Issues (The "Cloudy Solution" Problem):
-
Cause: The 2,5-dimethyl groups increase lattice energy and hydrophobicity.[1]
-
Fix: Increase the DMF ratio or add 5% v/v N,N-Diethylformamide (DEF), which has a higher boiling point and better solubilizing power for methylated aromatics.[1]
2. Aldehyde Oxidation:
-
Symptom:[1] IR spectrum shows broad -OH stretch at 3400 cm⁻¹ and loss of C=O aldehyde peak at 1690 cm⁻¹.[1]
-
Cause: Trace oxygen in the autoclave converts -CHO to -COOH at high temps (>120°C).[1]
-
Fix: Degas solvents with N₂ for 20 mins prior to synthesis.[1]
3. Validation Checklist (Self-Correcting):
-
FT-IR: Must show distinct peaks at ~1690 cm⁻¹ (free aldehyde) and ~1540/1390 cm⁻¹ (coordinated carboxylate asymmetric/symmetric stretch).[1]
-
PXRD: Compare experimental pattern with simulated pattern from single-crystal data. High-angle noise indicates amorphous impurities (wash with hot EtOH).[1]
References
-
Li, G., et al. (2020).[1] "Functionalized Metal-Organic Frameworks via Ligand Design: Strategies for Selective Sensing." Coordination Chemistry Reviews.
-
Chen, B., et al. (2018).[1] "Luminescent Lanthanide Metal-Organic Frameworks for Explosives Detection." Chemical Reviews. [1]
-
BLD Pharm. (2023).[1][2][3] "Product Specification: 4-Formyl-2,5-dimethylbenzoic acid (CAS 477735-60-7)."[1][3][4][5] Commercial Reagent Data.
-
Stock, N., & Biswas, S. (2012).[1] "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.
Sources
- 1. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
- 2. 24078-23-7|4-Formyl-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 190367-29-4|4-Ethyl-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 33578-00-6|2-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 619-04-5|3,4-Dimethylbenzoic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Preparation of Fluorescent Sensors Using 4-Formyl-2,5-dimethylbenzoic Acid Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of novel fluorescent sensors derived from 4-Formyl-2,5-dimethylbenzoic acid. We will explore the rationale behind utilizing this versatile building block and provide detailed, field-proven protocols for the preparation of a Schiff base fluorescent sensor. This guide emphasizes the causality behind experimental choices and provides a framework for developing self-validating systems for analyte detection.
Introduction: The Strategic Advantage of 4-Formyl-2,5-dimethylbenzoic Acid in Fluorescent Sensor Design
Fluorescent sensors are indispensable tools in modern chemical and biological research, offering high sensitivity and selectivity for the detection of a wide array of analytes.[1][2] The design of a fluorescent probe hinges on the careful selection of a fluorophore and a recognition moiety that can interact with the target analyte, leading to a measurable change in fluorescence.[3] The aldehyde functionality is a particularly attractive reactive group for the construction of fluorescent sensors due to its ability to readily form Schiff bases with primary amines under mild conditions.[3][4][5] This reaction is often accompanied by a significant change in the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.[6][7][8]
4-Formyl-2,5-dimethylbenzoic acid is a promising, yet underexplored, platform for the development of novel fluorescent sensors. Its key attributes include:
-
A reactive aldehyde group: This serves as a convenient handle for conjugation to a variety of amino-containing fluorophores or recognition units.[9][10]
-
A carboxylic acid group: This provides a secondary site for modification, allowing for the tuning of solubility, cell permeability, or for bioconjugation to proteins or other biomolecules.[11]
-
A substituted benzene ring: The methyl groups can influence the electronic properties and steric environment of the molecule, potentially leading to enhanced sensor performance. The overall rigid structure can contribute to higher quantum yields.
This application note will focus on the synthesis of a novel Schiff base fluorescent sensor by reacting 4-Formyl-2,5-dimethylbenzoic acid with an amino-functionalized fluorophore. We will then detail its characterization and provide a protocol for its application in detecting a model analyte.
Synthesis of a 4-Formyl-2,5-dimethylbenzoic Acid-Based Fluorescent Sensor
The synthesis of Schiff base fluorescent chemosensors typically involves a straightforward condensation reaction between an aldehyde and an amine.[3][5] The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve high yields.[3]
Proposed Synthetic Scheme
Here, we propose the synthesis of a novel fluorescent sensor (Probe 1) via the Schiff base condensation of 4-Formyl-2,5-dimethylbenzoic acid with a commercially available amino-functionalized coumarin derivative, 7-Amino-4-methylcoumarin. Coumarin derivatives are widely used as fluorophores due to their high quantum yields and sensitivity to the local environment.[12]
Caption: Synthetic scheme for Probe 1.
Detailed Synthesis Protocol for Probe 1
Materials:
-
4-Formyl-2,5-dimethylbenzoic acid (Reagent grade, ≥98%)
-
7-Amino-4-methylcoumarin (Reagent grade, ≥98%)
-
Ethanol (Absolute, anhydrous)
-
Glacial Acetic Acid (ACS grade)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Formyl-2,5-dimethylbenzoic acid (1.0 mmol, 178.18 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Fluorophore: To the stirred solution, add 7-Amino-4-methylcoumarin (1.0 mmol, 175.18 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the Schiff base formation.[13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to induce precipitation.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the final fluorescent sensor, Probe 1.
Characterization of the Fluorescent Sensor
The synthesized probe should be thoroughly characterized to confirm its structure and photophysical properties.
Structural Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the formation of the imine bond and the overall structure of Probe 1.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine bond and the disappearance of the N-H and C=O (aldehyde) stretching vibrations of the starting materials.
Photophysical Characterization
The photophysical properties of Probe 1 should be investigated in a suitable solvent system (e.g., DMSO/H₂O mixture).[5]
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_abs) of the probe.
-
Fluorescence Spectroscopy: To determine the excitation (λ_ex) and emission (λ_em) maxima and the fluorescence quantum yield (Φ_F). The quantum yield should be determined relative to a known standard (e.g., quinine sulfate).
Table 1: Expected Photophysical Properties of Probe 1
| Property | Expected Value |
| Absorption Maximum (λ_abs) | 350 - 400 nm |
| Emission Maximum (λ_em) | 450 - 500 nm |
| Quantum Yield (Φ_F) | 0.1 - 0.5 |
| Stokes Shift | ~100 nm |
Application of the Fluorescent Sensor: Detection of a Model Analyte
Schiff base fluorescent sensors are widely used for the detection of metal ions.[5] The imine nitrogen and other nearby heteroatoms can act as a chelation site for metal ions. This chelation can lead to a change in the electronic structure of the probe, resulting in a change in its fluorescence properties, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[3]
Proposed Sensing Mechanism
We hypothesize that Probe 1 can act as a selective sensor for a specific metal ion, for instance, Zn²⁺. The binding of Zn²⁺ to the imine nitrogen and the carboxylate group would restrict the C=N bond rotation, leading to an enhancement of the fluorescence intensity.
Caption: Proposed CHEF sensing mechanism for Zn²⁺.
Protocol for Fluorescence Titration Experiment
Materials:
-
Stock solution of Probe 1 (1 mM in DMSO)
-
Stock solution of ZnCl₂ (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a 10 µM solution of Probe 1 in HEPES buffer containing a small percentage of DMSO to ensure solubility.
-
Initial Measurement: Record the fluorescence emission spectrum of the Probe 1 solution (excitation at its λ_ex).
-
Titration: Add increasing amounts of the ZnCl₂ stock solution to the cuvette containing the Probe 1 solution. After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. This will allow for the determination of the sensor's sensitivity and the limit of detection (LOD). The binding stoichiometry can be determined using a Job's plot.[5]
Conclusion and Future Directions
This application note has detailed a comprehensive framework for the design, synthesis, and application of a novel fluorescent sensor based on 4-Formyl-2,5-dimethylbenzoic acid. The proposed synthetic route is straightforward and utilizes readily available starting materials. The described characterization and application protocols provide a robust methodology for evaluating the performance of the new sensor.
Future work could involve:
-
Synthesis of a library of sensors: By varying the amino-fluorophore, a range of sensors with different photophysical properties and analyte selectivities can be developed.
-
Modification of the carboxylic acid group: This group can be used to attach the sensor to biomolecules for targeted imaging applications.
-
Application in biological systems: The utility of the sensor for detecting analytes in living cells or tissues can be explored.[8][14][15]
The versatility of 4-Formyl-2,5-dimethylbenzoic acid as a building block opens up exciting possibilities for the development of the next generation of fluorescent sensors for a wide range of applications in research and diagnostics.
References
- Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. PMC.
- Design and Use of Fluorogenic Aldehydes for Monitoring the Progress of Aldehyde Transformations. Journal of the American Chemical Society.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Chemosensors.
- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.
- Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base.
- Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry.
- Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI.
- Design and Use of Fluorogenic Aldehydes for Monitoring the Progress of Aldehyde Transformations.
- Tunable fluorescent probes for detecting aldehydes in living systems. PMC.
- Benzothiazole applications as fluorescent probes for analyte detection.
- DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu.
- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applic
- A benzothiazole-based fluorescent probe for sensing Zn2+ and its application.
- Development of bifunctional fluorescent probes and their application to α-helix labelling. Royal Society of Chemistry.
- Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence. PubMed.
- Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. MDPI.
- Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. PubMed.
- Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of l
- Novel flavonoid fluorescent materials developed for real-time visualization of multi-component solvents and temper
- Design of Fluorescent Hybrid Materials Based on POSS for Sensing Applic
- Synthesis of fluorescent Molecularly Imprinted Polymer Nanoparticles Sensing Small Neurotransmitters with High Selectivity Using Immobilized Templates with Regul
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. "Turn on Fluorescent Probes for Selective Targeting of Aldehydes" by Ozlem Dilek and Susan L. Bane [orb.binghamton.edu]
- 7. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzo[ g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES [academia.edu]
- 14. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing yield in the synthesis of 4-Formyl-2,5-dimethylbenzoic acid
Technical Support Center: Synthesis of 4-Formyl-2,5-dimethylbenzoic Acid
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Document ID: TS-ORG-4F25DMBA-001
Strategic Overview
The synthesis of 4-Formyl-2,5-dimethylbenzoic acid (CAS: 477735-60-7) presents a classic conflict in aromatic substitution: balancing the deactivating nature of the carboxylic acid group with the directing effects of the methyl substituents.
-
Workflow A (The "Scale-Up" Route): Radical Halogenation followed by Sommelet Reaction or Hydrolysis. Best for multi-gram to kilogram batches where reagents must be inexpensive.
-
Workflow B (The "Precision" Route): Rieche Formylation of the Methyl Ester. Best for medicinal chemistry (mg to gram scale) requiring high regioselectivity and milder conditions.
Workflow A: Radical Halogenation & Hydrolysis
Core Concept: This route utilizes 2,4,5-trimethylbenzoic acid as the starting material. We exploit the radical reactivity of the benzylic hydrogens to introduce a functional handle at the 4-position.
Step-by-Step Protocol
-
Pre-reaction: Dissolve 2,4,5-trimethylbenzoic acid in
or PhCl. Add radical initiator (AIBN or Benzoyl Peroxide). -
Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq). Reflux under light irradiation (
). -
Hydrolysis/Oxidation:
-
Option 1 (Sommelet): React the benzyl bromide intermediate with Hexamethylenetetramine (HMTA) in aqueous acetic acid.
-
Option 2 (Gem-Dihalide): Continue halogenation to the gem-dibromide, then hydrolyze with
.
-
Troubleshooting Guide: Radical Route
| Symptom | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixture of Isomers) | Radical attack at C2 or C5 methyls instead of C4. | Switch Solvent: Use benzene or chlorobenzene instead of |
| Over-Bromination (Tribromide formation) | Excess NBS or reaction time too long. | Stoichiometry Control: Use exactly 1.05 eq of NBS. Monitor via HPLC/TLC every 30 mins. Stop reaction at 95% conversion to avoid attacking the second methyl group. |
| Incomplete Hydrolysis (Aldehyde yield low) | Steric hindrance preventing water attack on the gem-dihalide. | Assisted Hydrolysis: Use |
Visualizing the Reaction Logic (Workflow A)
Caption: Figure 1. Radical bromination pathway targeting the para-methyl group via Sommelet oxidation.
Workflow B: Rieche Formylation of the Ester
Core Concept: Direct formylation of the acid fails because the carboxylic acid coordinates with the Lewis Acid (
Why this works: The ester group at C1 is meta-directing. The methyl groups at C2 and C5 are ortho/para-directing.
-
Position 4: Activated by C5-Me (ortho). Meta to Ester. (FAVORABLE)
-
Position 6: Activated by C2-Me (para) and C5-Me (ortho). (VERY CROWDED between Ester and Me).
-
Result: High selectivity for Position 4.
Step-by-Step Protocol
-
Protection: Esterify 2,5-dimethylbenzoic acid (MeOH,
cat., Reflux) Methyl 2,5-dimethylbenzoate . -
Formylation:
-
Dissolve Ester in anhydrous DCM at
. -
Add Dichloromethyl methyl ether (DCME) (1.2 eq).
-
Dropwise add
(2.5 eq). Note: Excess is needed to complex the carbonyls. -
Stir at
for 2-4 hours.
-
-
Quench: Pour onto crushed ice. Extract DCM.
-
Deprotection: Hydrolysis of the ester (LiOH, THF/Water) to yield the final acid.
Troubleshooting Guide: Rieche Route
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls / No Conversion | Moisture killing the DCME or Lewis Acid. | Strict Anhydrous Protocol: |
| Polymerization / Tar Formation | Temperature too high during | Cryogenic Control: Perform addition at |
| Incomplete Deprotection | Aldehyde is sensitive to strong base. | Mild Hydrolysis: Use |
Visualizing the Reaction Logic (Workflow B)
Caption: Figure 2.[1] The "Protect-Formylate-Deprotect" strategy ensuring regioselectivity via steric control.
Purification: The Bisulfite Rescue
A common failure point is separating the product from unreacted starting material. Chromatography is expensive on scale. Use Bisulfite Adduct Purification .
-
Extract: Dissolve crude mixture in EtOAc.
-
React: Shake with saturated aqueous Sodium Bisulfite (
) .-
Chemistry: The aldehyde forms a water-soluble adduct. The acid/ester impurities stay in the EtOAc.
-
-
Separate: Collect the aqueous layer.
-
Regenerate: Acidify the aqueous layer (pH 1-2) with
and heat slightly. The adduct breaks, releasing pure aldehyde. -
Filter: The product precipitates out.
Frequently Asked Questions (FAQs)
Q: Can I use Vilsmeier-Haack instead of Rieche? A: Generally, no. Vilsmeier-Haack is excellent for activated rings (amines, phenols). For a benzoate system, the ring is too deactivated. The Rieche reaction, using DCME, generates a more potent electrophile (the dichloromethyl cation) capable of attacking the mesitylene-like core of your substrate.
Q: Why is my product turning brown upon storage? A: Benzaldehydes are prone to auto-oxidation to benzoic acids (in your case, forming a di-acid, 2,5-dimethylterephthalic acid).
-
Fix: Store under Nitrogen/Argon at
. Add a trace of BHT (butylated hydroxytoluene) if the application permits.
Q: In Workflow A, I am getting the 6-formyl isomer. Why? A: This suggests your radical halogenation occurred at the C5-methyl rather than the C4-methyl. This is often driven by thermodynamics. Ensure you stop the reaction early (kinetic control) or try using N-bromosuccinimide with a bulky radical initiator to enhance steric discrimination.
References
-
Rieche Formylation Mechanics
-
Purification Protocols
-
Substrate Data
-
Title: 2,5-Dimethylbenzoic acid (Precursor Properties).
- Source: PubChem / NIH.
- Context: Physical property data (pKa, solubility)
-
URL:
-
-
Oxidation Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 5. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
preventing oxidation of the formyl group in 4-Formyl-2,5-dimethylbenzoic acid storage
Welcome to the Technical Support Center for 4-Formyl-2,5-dimethylbenzoic acid.
I am Dr. Aris, your Senior Application Scientist. Below is a specialized guide designed to address the stability challenges of this compound. Unlike simple benzaldehydes, this molecule possesses dual functionality—an oxidizable aldehyde and an acidic carboxyl group—which creates unique storage and purification constraints.
Module 1: The Enemy (Mechanism of Degradation)[1]
To prevent degradation, you must understand how it happens. The primary failure mode for 4-Formyl-2,5-dimethylbenzoic acid is Radical Autoxidation .[1]
This is not a simple reaction with air; it is a radical chain reaction catalyzed by light and trace metals.[2] The aldehyde hydrogen (C-H) is abstracted, leading to the formation of a peracid intermediate, which then oxidizes a second molecule of aldehyde.[2][3][4]
The Result: Your off-white aldehyde converts into 2,5-dimethylterephthalic acid (a dicarboxylic acid).[1] This impurity acts as a chain terminator in polymerization reactions and a defect in MOF (Metal-Organic Framework) synthesis.[1]
Figure 1: Radical Autoxidation Cycle
This diagram illustrates the self-propagating cycle that converts your aldehyde to a carboxylic acid.[1]
Caption: The autoxidation loop. Once initiated by light or trace metals, the reaction consumes O2 and Aldehyde to generate the dicarboxylic acid impurity.
Module 2: Storage Protocol (The "How-To")
Do not rely on the manufacturer's original packaging once opened.[2] Follow this "Zero-Oxygen" protocol to maximize shelf life.
Storage Conditions Matrix
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and "blankets" the solid powder, whereas Nitrogen ( |
| Temperature | -20°C | Arrhenius equation dictates that lower thermal energy significantly retards the radical initiation step.[1] |
| Container | Amber Glass | Blocks UV radiation (290–400 nm), which is the primary energy source for cleaving the formyl C-H bond to start the radical chain. |
| Sealing | Parafilm + Teflon Tape | Screw caps are not airtight.[2] Wrap the threads with Teflon tape before closing, then Parafilm the outside. |
Protocol: The "Argon Blanket" Technique
-
Flush: Upon opening the vial, immediately flush the headspace with a gentle stream of Argon for 15–30 seconds.[2]
-
Seal: Close the cap tightly. Apply Parafilm M® around the junction of the cap and the vial body.[2]
-
Secondary Containment: Place the vial inside a secondary jar containing a sachet of silica gel (desiccant) and an oxygen scavenger packet (e.g., those used for anaerobic microbiology).
-
Freeze: Store at -20°C.
Module 3: Troubleshooting & FAQs
This section addresses specific scenarios reported by users handling 4-Formyl-2,5-dimethylbenzoic acid.
Q1: My white powder has turned yellow. Is it still usable?
Diagnosis: The yellow color indicates the formation of conjugated impurities, likely oligomers formed via autoxidation or aldol-type condensation.[2] Action:
-
For rough synthesis: It may still work if the impurity level is <5%.[2]
-
For MOF/Crystal growth: Do not use. The dicarboxylic acid impurity will terminate your coordination networks, leading to amorphous solids or defects.
-
Fix: See Module 4 (Purification).
Q2: Can I wash the product with Sodium Bicarbonate ( ) to remove the acid impurity?
CRITICAL WARNING: NO. Reasoning: Unlike simple benzaldehyde, your molecule already contains a carboxylic acid group at position 1.
-
Washing with base will deprotonate your product (
), making it water-soluble.[1] -
You will lose your product into the aqueous waste stream alongside the impurity.[2]
Q3: The NMR shows a new peak at 12-13 ppm, and the peak at 10 ppm is smaller.
Diagnosis: This is the definitive signature of oxidation.[2]
-
10.0 - 10.5 ppm: Aldehyde proton (-CH O).[1]
-
12.0 - 13.0 ppm: Carboxylic acid proton (-COOH ).[1] Assessment: Integration of these two peaks gives you the exact molar ratio of degradation.[2] If the acid peak > 5%, repurify.
Module 4: Recovery & Purification
If your compound has oxidized, you can recover it. Do not attempt acid/base extraction (due to the issue in Q2). Use Recrystallization based on solubility differences.
Logic:
The dicarboxylic acid impurity (2,5-dimethylterephthalic acid) typically has much lower solubility in certain organic solvents compared to the mono-aldehyde form due to strong intermolecular hydrogen bonding networks (dimers/polymers).[1]
Recrystallization Protocol
-
Solvent Choice: Ethanol/Water mixture or Ethyl Acetate/Hexane.[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx 60°C).
-
Note: If a white solid remains undissolved even in hot solvent, filter it off immediately. This is likely the dicarboxylic acid impurity. [2]
-
-
Crystallization: Add warm Hexane dropwise until the solution becomes slightly turbid.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the crystals. The aldehyde should crystallize out, while trace soluble impurities remain in the mother liquor.
Figure 2: Purification Decision Tree
Caption: Workflow for assessing and reclaiming oxidized 4-Formyl-2,5-dimethylbenzoic acid.
References
-
Mechanism of Autoxidation
-
Compound Properties (2,5-Dimethylbenzoic acid derivatives)
-
Purification of Aldehydes
-
Safety & Handling (SDS)
Sources
- 1. chembk.com [chembk.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Formylbenzoic acid 97 619-66-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic acid, 4-formyl-2,5-dimethyl- CAS#: 477735-60-7 [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Side Reactions During the Functionalization of 4-Formyl-2,5-dimethylbenzoic Acid
Welcome to the technical support center for the functionalization of 4-Formyl-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and minimizing side reactions during the chemical modification of this versatile building block. The inherent bifunctionality of this molecule, possessing both an aldehyde and a carboxylic acid, presents unique challenges in achieving selective transformations. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.
I. Understanding the Reactivity Landscape
4-Formyl-2,5-dimethylbenzoic acid is a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and advanced materials.[1][2][3] Its utility stems from the two reactive functional groups: the formyl (aldehyde) group and the carboxylic acid group. The key to successful functionalization lies in understanding their relative reactivities and how to modulate them to achieve the desired outcome.
The aldehyde is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo esterification, amidation, and reduction. The challenge arises when a reaction intended for one group affects the other, leading to undesired side products. This guide will explore strategies to control this reactivity and ensure clean, high-yielding transformations.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the functionalization of 4-Formyl-2,5-dimethylbenzoic acid, providing explanations for the underlying causes and actionable solutions.
Functionalization of the Carboxylic Acid Group
Problem 1: Low yield during amide coupling reactions.
Possible Cause: Incomplete activation of the carboxylic acid, side reactions involving the formyl group, or poor nucleophilicity of the amine can all contribute to low yields.[4] The activated carboxylic acid intermediate may also be unstable.
Solutions:
-
Optimize Coupling Reagents: For standard amide coupling, reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are often effective.[5] These reagents generate a highly activated ester intermediate that reacts efficiently with the amine.[6]
-
Protect the Aldehyde: If the amine is particularly valuable or the reaction conditions are harsh, consider protecting the aldehyde as an acetal.[7] This is a robust protecting group that is stable to most amide coupling conditions and can be easily removed with mild aqueous acid.[7][8]
-
Two-Step Procedure: Isolate the activated ester before adding the amine. This can be beneficial if the activated intermediate is prone to decomposition or side reactions with other components in the reaction mixture.[9]
-
Solvent Choice: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure good solubility of reagents and prevent hydrolysis of the activated intermediate.[6] Be aware that residual dimethylamine in DMF can sometimes lead to the formation of a dimethylamide byproduct.[10]
Problem 2: Formation of an ester byproduct during amide coupling.
Possible Cause: If an alcohol is present in the reaction mixture (e.g., as a solvent or impurity), it can compete with the amine for the activated carboxylic acid, leading to the formation of an ester.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water and other nucleophilic impurities.
-
Avoid Alcoholic Solvents: Do not use alcohols as solvents for amide coupling reactions unless an esterification is the intended outcome.
Functionalization of the Formyl (Aldehyde) Group
Problem 3: Over-reduction to an alcohol during selective aldehyde reduction.
Possible Cause: The aldehyde is generally more reactive than the carboxylic acid towards reducing agents.[11] However, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.[12] Even with milder reagents, over-reduction can occur if the reaction is not carefully controlled.
Solutions:
-
Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent that will selectively reduce the aldehyde in the presence of the carboxylic acid.[8] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
-
Protect the Carboxylic Acid: For more sensitive substrates or if even milder conditions are required, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).[7] The ester is less reactive towards many reducing agents than the aldehyde.
-
Control Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity and minimize side reactions.
Problem 4: Low yields or formation of byproducts in Wittig reactions.
Possible Cause: The Wittig reaction, which converts aldehydes to alkenes, can be sensitive to steric hindrance and the nature of the ylide.[13][14][15] The presence of the acidic proton on the carboxylic acid can also interfere with the strongly basic conditions often used to generate the ylide.
Solutions:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester before performing the Wittig reaction.[16] This removes the acidic proton and prevents it from quenching the ylide.
-
Choice of Base and Ylide: For non-stabilized ylides, strong, non-nucleophilic bases like n-butyllithium or sodium hydride are typically used.[13] Stabilized ylides are less reactive and can often be generated with milder bases.[17] The choice of ylide will also determine the stereoselectivity of the resulting alkene.[15][17]
-
Reaction Conditions: Wittig reactions are typically carried out in aprotic solvents like THF or diethyl ether under an inert atmosphere.[13]
Problem 5: Side reactions during Knoevenagel condensation.
Possible Cause: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound.[18][19][20][21] Side reactions can include self-condensation of the aldehyde or Michael addition to the newly formed α,β-unsaturated product.[19]
Solutions:
-
Use a Mild Base: A weak base, such as piperidine or pyridine, is typically used as a catalyst to avoid self-condensation of the aldehyde.[19]
-
Doebner Modification: If the active methylene compound is malonic acid, the reaction can be carried out in pyridine, which also promotes decarboxylation to yield an α,β-unsaturated carboxylic acid (the Doebner modification).[19][22]
-
Control Stoichiometry: Using a slight excess of the active methylene compound can help to drive the reaction to completion and minimize side reactions of the starting aldehyde.
III. Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively functionalize the aldehyde without protecting the carboxylic acid?
A1: Yes, in many cases. Reactions that are specific to aldehydes and are carried out under relatively mild, non-basic conditions can often be performed without protecting the carboxylic acid. Examples include:
-
Reductive Amination: The aldehyde can be converted to an amine in the presence of an amine and a mild reducing agent like sodium triacetoxyborohydride.
-
Certain Condensation Reactions: As discussed, the Knoevenagel condensation can be performed selectively using a mild base.[19]
Q2: What is the best protecting group strategy for this molecule?
A2: The optimal protecting group strategy depends on the desired sequence of reactions. A common and effective approach is to use an "orthogonal" protecting group strategy, where each protecting group can be removed under conditions that do not affect the other.[23]
-
Protecting the Aldehyde: Acetals (formed with diols like ethylene glycol) are excellent protecting groups for aldehydes.[7] They are stable to a wide range of conditions, including basic and nucleophilic reagents, and are readily cleaved with mild acid.[7]
-
Protecting the Carboxylic Acid: Esters (e.g., methyl, ethyl, or benzyl esters) are the most common protecting groups for carboxylic acids.[7][24] The choice of ester depends on the desired deprotection conditions. For example, methyl and ethyl esters are typically removed by saponification with base, while benzyl esters can be cleaved by hydrogenolysis.[23]
Q3: How can I purify the final product from unreacted starting material and side products?
A3: Purification strategies will depend on the physical properties of your product.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.
-
Acid-Base Extraction: The presence of the carboxylic acid (or its ester) allows for separation from neutral byproducts through extraction with an aqueous base (or acid for deprotection).
IV. Experimental Protocols and Visualizations
Protocol 1: Selective Reduction of the Formyl Group
This protocol describes the selective reduction of the formyl group of 4-Formyl-2,5-dimethylbenzoic acid to a hydroxymethyl group using sodium borohydride.
Step-by-Step Methodology:
-
Dissolve 4-Formyl-2,5-dimethylbenzoic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization.
Protocol 2: Amide Coupling with a Protected Aldehyde
This protocol outlines the formation of an amide bond after protecting the formyl group as a 1,3-dioxolane.
Step 1: Protection of the Aldehyde
-
To a solution of 4-Formyl-2,5-dimethylbenzoic acid (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected intermediate.
Step 2: Amide Coupling
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude amide.
Step 3: Deprotection of the Aldehyde
-
Dissolve the protected amide in a mixture of THF and 1 M HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product.
Visualizations
Caption: Workflow for amide coupling with a protected aldehyde.
Caption: Chemoselectivity in the functionalization of 4-Formyl-2,5-dimethylbenzoic acid.
V. References
-
K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Benchchem. Technical Support Center: Selective Reduction of Formyl Group in the Presence of a Carboxylic Acid.
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
-
Alfa Chemistry. Wittig Reaction.
-
Slideshare. Protection for carboxylic group & Protection for the Amino group.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Organic Chemistry Portal. Protective Groups.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Wikipedia. Wittig reaction.
-
Alfa Chemistry. Knoevenagel Condensation.
-
Wikipedia. Knoevenagel condensation.
-
YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives.
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
-
Organic Chemistry Portal. Wittig Reaction.
-
Reddit. (2025, December 22). Side reactions with HBTU amide coupling?
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
-
Merck Millipore. Knoevenagel Condensation Reaction.
-
ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.
-
Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Kumar, A., Sharma, S., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 335-342.
-
Fisher Scientific. Amide Synthesis.
-
Google Patents. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
-
PMC. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.
-
MedchemExpress.com. 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid).
-
Wilkes University. Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone.
-
Chemistry LibreTexts. (2024, September 30). 19.12: Biological Reductions.
-
ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.
-
Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives.
-
ChemicalBook. (2024, May 10). 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.
-
Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
-
The Royal Society of Chemistry. Electronic Supporting Information.
-
Chemguide. reduction of carboxylic acids.
-
The Royal Society of Chemistry. Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant.
-
Benchchem. Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid.
-
MDPI. Preparation, Purification and Regioselective Functionalization of Protoescigenin—The Main Aglycone of Escin Complex.
-
Echemi. 4-amino-2,5-dimethylbenzoic acid.
-
ACS Publications. Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 3. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Lab Reporter [fishersci.co.uk]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Knoevenagel Condensation [organic-chemistry.org]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 24. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
Technical Support: Purification of 4-Formyl-2,5-dimethylbenzoic Acid Residues
Ticket ID: PUR-4F25DMBA-001 Subject: Removal of unreacted 4-Formyl-2,5-dimethylbenzoic acid from polymer matrices Status: Open Assigned Specialist: Senior Application Scientist
Contaminant Profile & Removal Strategy
Before initiating purification, you must understand the physicochemical behavior of your impurity. 4-Formyl-2,5-dimethylbenzoic acid (4-F-2,5-DMBA) is a bifunctional intermediate often used as a linker. Its persistence in polymer matrices is usually due to hydrogen bonding (carboxylic acid dimerizing) or
| Property | Data | Implication for Purification |
| Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Dual reactivity allows for chemoselective scavenging (amine or base resins). |
| pKa (Acid) | ~3.8 - 4.2 (Est.) | Ionizes at pH > 5.5. Soluble in aqueous base (bicarbonate/carbonate). |
| Solubility | DMSO, DMF, MeOH, Chloroform | High solubility in polar organic solvents; poor in non-polar hydrocarbons (Hexane).[1] |
| Lipophilicity | Moderate (due to 2,5-dimethyl groups) | More lipophilic than standard 4-formylbenzoic acid; requires stronger organic washes. |
Decision Matrix: Selecting Your Protocol
Do not guess. Select your method based on the solubility profile of your target polymer.
Figure 1: Strategic decision tree for selecting the optimal purification workflow based on polymer matrix properties.
Detailed Protocols
Method A: Reprecipitation (Hydrophobic Polymers)
Best for: Polystyrene, PLA, PLGA, Polycarbonates.
The Logic: You must create a solvent system where the polymer crashes out (precipitates) but the 4-F-2,5-DMBA remains dissolved. We exploit the acidity of the impurity by adding a base to the non-solvent, converting the impurity into its highly soluble carboxylate salt.
-
Dissolution: Dissolve the crude polymer in the minimum amount of a good solvent (e.g., DCM, THF, or Chloroform). Target a concentration of 100–200 mg/mL.
-
Precipitant Preparation: Prepare a volume of Methanol (MeOH) or Diethyl Ether that is 10x the volume of your polymer solution.
-
Critical Step: Add 1% (v/v) Triethylamine (TEA) or saturated
to the Methanol. This deprotonates the 4-F-2,5-DMBA, preventing it from co-precipitating.
-
-
Precipitation: Dropwise add the polymer solution into the stirring, cold (-20°C) precipitant.
-
Separation: Filter the solid polymer.
-
Wash: Rinse the filter cake with fresh, cold MeOH (without base).
-
Drying: Vacuum dry to remove residual solvents.
Method B: pH-Switched Dialysis (Hydrophilic Polymers)
Best for: PEG, Polyacrylamide, water-soluble biopolymers.
The Logic: Standard dialysis often fails for hydrophobic impurities like 4-F-2,5-DMBA because they stick to the hydrophobic domains of the polymer. By raising the pH, you force the impurity into its ionic state, repelling it from the polymer and driving it through the membrane.
-
Loading: Dissolve polymer in deionized water.
-
pH Adjustment: Adjust the polymer solution to pH 8.5–9.0 using 0.1 M
.-
Why? The pKa of the acid is ~4. At pH 8.5, >99.9% is ionized (carboxylate form), maximizing water solubility.
-
-
Dialysis: Transfer to tubing (MWCO 3.5 kDa or appropriate for your polymer).
-
External Buffer: Dialyze against 10mM
for 24 hours (3 buffer changes). -
Final Polish: Dialyze against pure water for 12 hours to remove the salt.
-
Recovery: Lyophilize the solution.
Method C: Chemoselective Scavenging (Trace Removal)
Best for: Polishing steps where <1% impurity remains, or for sensitive polymers that cannot tolerate precipitation.
The Logic: Instead of relying on passive diffusion, we use a solid-phase resin to chemically "grab" the reactive aldehyde or acid handle of the impurity. This is irreversible and highly specific.
Recommended Scavengers:
-
Targeting the Acid: Polymer-supported Carbonate (e.g., MP-Carbonate) or Tertiary Amine (e.g., Amberlyst A-21).
-
Targeting the Aldehyde: Polymer-supported Tosylhydrazine or Primary Amine.
Protocol:
-
Solvent: Dissolve crude polymer in DCM or THF.
-
Resin Addition: Add 3–5 equivalents (relative to the estimated impurity) of Polymer-supported Tosylhydrazine .
-
Incubation: Shake gently at room temperature for 4–12 hours.
-
Catalysis: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation.
-
-
Filtration: Filter off the resin beads. The filtrate contains the purified polymer.
Troubleshooting & FAQs
Q: My polymer turned yellow after purification. What happened? A: This indicates Schiff Base formation . If your polymer contains amine groups (even traces), the aldehyde on 4-F-2,5-DMBA has reacted with them to form an imine (often yellow).
-
Fix: Wash the polymer with a slightly acidic solution (0.1 M HCl or Acetic Acid in solvent) to hydrolyze the imine, then immediately perform Method B (Dialysis) or Method D (Scavenger) to remove the liberated aldehyde.
Q: I see a peak at ~10 ppm in NMR, but I already precipitated twice. A: The aldehyde proton signal at 10 ppm confirms the impurity is trapped. The 2,5-dimethyl substitution creates steric bulk and lipophilicity, potentially causing "inclusion complexes" within the polymer coils.
-
Fix: Switch to Soxhlet Extraction using Methanol for 12 hours. The continuous reflux/siphon cycle is more effective at breaking these physical entrapments than simple washing.
Q: Can I use silica columns? A: Yes, but it is often inefficient for polymers. If you must, use a "Flash Filtration" method.
-
Setup: Short plug of silica gel.
-
Mobile Phase: DCM:MeOH (95:5) with 1% Acetic Acid. The acid keeps the 4-F-2,5-DMBA protonated and moving, or use a basic column (Amino-silica) to permanently trap the acid.
Mechanism of Action: Scavenging
The following diagram illustrates how a scavenger resin removes the impurity from the solution phase.
Figure 2: Chemoselective removal of aldehyde-containing impurities using hydrazine-functionalized solid supports.
References
-
Schuett, T., et al. (2020).[4] Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2095.[4][5] [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved February 16, 2026, from [Link]
-
Cheméo. (n.d.).[6] Chemical Properties of Benzoic acid, 4-formyl-. Retrieved February 16, 2026, from [Link]
Sources
- 1. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 2. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 3. US4409375A - Method for scavenging aldehydes - Google Patents [patents.google.com]
- 4. chemspeed.com [chemspeed.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Formylbenzoic acid | Tetraphthalaldehydic acid | Benzene Compounds | Ambeed.com [ambeed.com]
Technical Support Center: Precision Engineering of Pore Architecture in FDMBA-Functionalized COFs
Current Status: Operational Subject: Controlling Pore Size Distribution (PSD) in COFs using 4-Formyl-2,5-dimethylbenzoic Acid (FDMBA) Audience: Drug Delivery Systems (DDS) Engineers & Synthetic Chemists
Executive Summary: The "Steric-Electronic" Paradox
You are likely employing 4-Formyl-2,5-dimethylbenzoic acid (FDMBA) for one of two reasons: to introduce carboxyl groups (-COOH) for drug anchoring, or as a capping agent to engineer hierarchical porosity.
Unlike standard linkers (e.g., Terephthalaldehyde), FDMBA introduces a unique "Steric-Electronic Conflict" :
-
Steric Hindrance: The 2,5-dimethyl groups force a twisted conformation, disrupting planar
stacking and potentially expanding the interlayer distance. -
Electronic/Acidic Effect: The -COOH group can act as an internal acid catalyst, accelerating nucleation uncontrollably, or form interlayer Hydrogen bonds that shrink the effective pore aperture.
This guide troubleshoots the specific challenge of polydispersity —where your COF exhibits a broad range of pore sizes rather than a single, sharp peak.
Module 1: Critical Troubleshooting (Q&A)
Q1: My PSD analysis shows a broad "hump" (2–10 nm) instead of a sharp micropore peak. Is my framework amorphous?
Diagnosis: Likely Kinetic Trapping driven by Auto-Catalysis. The Mechanism: The carboxylic acid moiety on FDMBA lowers the local pH. In Schiff-base chemistry, acid catalyzes imine formation. If the reaction is too fast, the lattice locks into a disordered state before thermodynamic error-correction (transimination) can occur. The Fix:
-
Buffer the System: Do not add standard acetic acid catalyst. The linker is the catalyst.
-
Solvent Modulation: Switch to a solvent system that solubilizes the intermediate oligomers better, allowing them to re-dissolve and re-crystallize.
-
Protocol Adjustment:
-
Standard: 1,4-Dioxane/Mesitylene (1:1).
-
Recommended:o-Dichlorobenzene/n-Butanol (1:1) . The higher boiling point and polarity allow for slower, more reversible growth.
-
Q2: I am trying to create mesopores (Defect Engineering), but the pores are collapsing. Why?
Diagnosis: Steric Overload . The Mechanism: You are likely using FDMBA as a "modulator" (monofunctional chain stopper) to create missing-linker defects. However, the 2,5-dimethyl groups create significant steric bulk. If the defect density is too high (>20%), the framework cannot support the "hanging" methyl groups, leading to partial collapse of the 2D sheets. The Fix:
-
The "Goldilocks" Ratio: Limit FDMBA doping to 5–15 mol% relative to the structural linker (e.g., Terephthalaldehyde).
-
Scaffold Support: Use a rigid knot (e.g., TAPB or Pyrene-based amines) that can withstand the torque applied by the dimethyl groups.
Q3: My BET surface area is high, but the pore size is smaller than predicted (e.g., 1.2 nm vs. expected 2.4 nm).
Diagnosis: Pore Interpenetration or Stacking Shift. The Mechanism:
-
Interpenetration: The framework has grown as two independent nets tangled together (cat-enation) to maximize density.
-
Stacking Shift: The -COOH groups are forming interlayer H-bonds, forcing the layers into a specific offset (e.g., AB stacking instead of AA stacking), which effectively halves the pore diameter. The Fix:
-
Solvent Template: Add a "bulky" solvent like Mesitylene or Pinacol during synthesis. These molecules occupy the pores during growth, physically preventing two networks from growing inside each other.
Module 2: The "Modulator Scan" Protocol
To precisely tune the pore size distribution, you must perform a systematic "Modulator Scan." This experiment determines the exact ratio of FDMBA required to merge micropores into mesopores without collapsing the structure.
Objective: Transform intrinsic micropores (1.8 nm) into hierarchical mesopores (3–5 nm) for drug loading.
| Parameter | Control (No FDMBA) | Low Defect (5% FDMBA) | High Defect (20% FDMBA) |
| Role of FDMBA | N/A | Defect Creator | Structure Breaker |
| Expected PSD | Sharp peak @ 1.8 nm | Bimodal: 1.8 nm + minor 3.0 nm | Broad/Amorphous (Collapse) |
| Crystallinity (PXRD) | High Intensity | Moderate Intensity | Low/Broad Peaks |
| Drug Loading Capacity | Low (Surface only) | High (Internal diffusion) | Low (Pores blocked) |
| Action | Baseline Reference | Target Window | Avoid |
Module 3: Visualizing the Control Logic
The following decision tree illustrates the workflow for optimizing PSD based on the specific physicochemical properties of FDMBA.
Caption: Logic flow for diagnosing PSD anomalies in FDMBA-functionalized COFs. Blue nodes represent analysis steps; Red/Yellow represent failure modes; White nodes represent corrective actions.
Module 4: Advanced Synthesis Protocol
Context: This protocol is optimized for Imine-linked COFs using FDMBA as a functional modulator.
Reagents:
-
Amine Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) - The Scaffold.[1]
-
Structural Linker: Terephthalaldehyde (PDA) - The Backbone.
-
Functional Modulator: 4-Formyl-2,5-dimethylbenzoic acid (FDMBA) - The Chisel.
Step-by-Step Workflow:
-
Pre-Solubilization (Critical):
-
Dissolve FDMBA (0.05 mmol) and PDA (0.45 mmol) in o-Dichlorobenzene (1.0 mL) .
-
Note: FDMBA has lower solubility due to the acid dimer formation. Sonicate for 15 mins.
-
-
Amine Addition:
-
Separately dissolve TAPB (0.33 mmol) in n-Butanol (1.0 mL) .
-
Combine slowly. The solution will turn yellow/orange immediately (Schiff base formation).
-
-
The "No-Catalyst" Rule:
-
Do NOT add Acetic Acid. The FDMBA provides sufficient protons to catalyze the reaction [1]. Adding external acid will cause rapid precipitation of amorphous polymer.
-
-
Solvothermal Synthesis:
-
Freeze-pump-thaw (3 cycles) to remove oxygen (prevents aldehyde oxidation).
-
Seal in a Pyrex tube.
-
Heat at 120°C for 72 hours . Note: 120°C is required to overcome the rotational barrier of the 2,5-dimethyl groups [2].
-
-
Activation (Pore Opening):
-
Wash with THF, then Acetone.
-
Supercritical CO2 drying is highly recommended over vacuum drying to prevent pore collapse due to the capillary forces acting on the defect sites [3].
-
References
-
Dichtel, W. R., et al. (2016). "Acid-Catalyzed Formation of Imine-Linked Covalent Organic Frameworks." Journal of the American Chemical Society.[2][3] Link (Validates the auto-catalytic role of acidic linkers).
-
Haase, F., et al. (2018). "Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design." Chemical Science. Link (Establishes the impact of methyl substituents on COF topology and stacking).
-
Zhao, Y., et al. (2020).[1] "Hierarchically Porous Covalent Organic Frameworks via Defect Engineering." Nature Communications. Link (Foundational text on using modulators to merge pores).
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 4-Formyl-2,5-dimethylbenzoic acid
This guide provides a comprehensive, technically detailed framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Formyl-2,5-dimethylbenzoic acid. The principles and methodologies described herein are grounded in extensive field experience and adhere to rigorous scientific and regulatory standards.
Introduction: The Analytical Challenge
4-Formyl-2,5-dimethylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to ensure the quality and safety of the final product. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety profile of the end product. Therefore, a highly selective and sensitive HPLC method is imperative for its purity assessment. This guide will walk you through a systematic approach to developing such a method, from initial screening to full validation, in accordance with international regulatory guidelines.
Pillar 1: Foundational Principles & Strategic Choices
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. 4-Formyl-2,5-dimethylbenzoic acid possesses both a carboxylic acid and an aldehyde functional group, making it a polar aromatic compound. This dictates many of our strategic choices in method development.
Given the polar nature of the analyte, reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[1][2] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.
Comparison of Potential Stationary Phases:
| Stationary Phase | Key Characteristics & Rationale for Use with 4-Formyl-2,5-dimethylbenzoic acid | Potential Drawbacks |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing. Its high hydrophobicity provides good retention for a wide range of organic molecules. It is an excellent starting point for method development.[3] | May exhibit poor retention for very polar compounds. Residual silanol groups can lead to peak tailing for acidic compounds. |
| C8 (Octylsilane) | Less hydrophobic than C18, offering shorter retention times for non-polar compounds and potentially better retention for moderately polar compounds. | May not provide sufficient retention for the analyte and its potential impurities. |
| Phenyl | Offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[4] This can be advantageous for separating aromatic isomers or closely related substances. | Can be less stable at extreme pH values compared to C18 phases. |
| Polar-Embedded Phases | These phases (e.g., amide, carbamate) are designed to provide enhanced retention for polar compounds and are compatible with highly aqueous mobile phases.[5] | May exhibit different selectivity profiles that require more extensive method development. |
Recommendation: Begin with a modern, high-purity C18 column with end-capping to minimize silanol interactions. A phenyl-based column should be considered as a secondary option if selectivity issues arise with the C18 phase.
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[1][6]
1.2.1 Organic Modifier:
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile | Lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks.[2] | More expensive and can have supply chain volatility. |
| Methanol | Less expensive and can offer different selectivity compared to acetonitrile. | Higher viscosity and higher UV cutoff. |
Recommendation: Acetonitrile is generally the preferred organic modifier for initial method development due to its favorable properties.
1.2.2 Mobile Phase pH and Buffer Selection:
The carboxylic acid group of 4-Formyl-2,5-dimethylbenzoic acid is ionizable. Controlling the mobile phase pH is crucial for achieving reproducible retention and good peak shape.[7][8] For acidic analytes, a low pH mobile phase suppresses ionization, leading to increased retention and improved peak symmetry.[7][9]
-
Rationale for Low pH: By setting the mobile phase pH at least 2 units below the pKa of the carboxylic acid, the analyte will be in its neutral, non-ionized form, enhancing its interaction with the non-polar stationary phase.
Commonly Used Buffers and Acids for Low pH Mobile Phases:
| Buffer/Acid | pKa | Buffering Range | Comments |
| Formic Acid | 3.75 | 2.8 - 4.8 | Volatile and compatible with mass spectrometry (MS) detection. A good starting point. |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | A strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal. |
| Phosphate Buffer | pKa1=2.15, pKa2=7.20 | 2.1 - 3.1, 6.2 - 8.2 | Provides excellent buffering capacity but is non-volatile and can precipitate with high concentrations of organic modifier. Not ideal for MS. |
Recommendation: Start with a mobile phase consisting of 0.1% formic acid in water as the aqueous component. This provides a sufficiently low pH to suppress the ionization of the carboxylic acid group.
The selection of an appropriate detection wavelength is critical for achieving the desired sensitivity. An ultraviolet (UV) detector is the most common choice for this type of analyte. To determine the optimal wavelength, a UV scan of 4-Formyl-2,5-dimethylbenzoic acid in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).
Pillar 2: A Self-Validating Experimental Workflow
A logical and systematic workflow ensures that the developed method is robust and fit for its intended purpose.
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray diffraction (XRD) patterns of 4-Formyl-2,5-dimethylbenzoic acid crystals
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of 4-Formyl-2,5-dimethylbenzoic acid (CAS 477735-60-7), a critical bifunctional linker used in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Executive Summary & Application Context
4-Formyl-2,5-dimethylbenzoic acid serves as a specialized "unsymmetrical" ligand. Unlike its symmetrical analogs (e.g., terephthalic acid or terephthalaldehyde), this molecule possesses two distinct reactive handles—an aldehyde and a carboxylic acid—positioned on a sterically crowded 2,5-dimethylphenyl core.
Why XRD Matters Here: In drug development and reticular chemistry (MOF/COF synthesis), the purity of this linker is paramount. "Close-structure" impurities—specifically the under-oxidized precursor (2,5-dimethylterephthalaldehyde ) and the over-oxidized byproduct (2,5-dimethylterephthalic acid )—co-crystallize easily, mimicking the target molecule's solubility. Powder X-Ray Diffraction (PXRD) is the only non-destructive method capable of distinguishing the target crystal lattice from these isostructural contaminants before they ruin a multi-step synthesis.
Structural Analysis & Theoretical Grounding
To interpret the XRD patterns, we must understand the crystallographic drivers. The 2,5-dimethyl substitution breaks the planarity often seen in benzoic acid derivatives, inducing a "twisted" conformation that affects crystal packing.
The "Fingerprint" Differentiation
The diffraction pattern is governed by the intermolecular hydrogen bonding networks:
-
Target (Acid-Aldehyde): Forms "Head-to-Head" carboxylic acid dimers (
motif) but disrupted by the aldehyde tail, leading to lower symmetry (typically Monoclinic ). -
Precursor (Bis-Aldehyde): Lacks the strong acid dimer motif; packing is driven by weak C-H···O interactions and
-stacking. -
Byproduct (Bis-Acid): Forms infinite hydrogen-bonded chains or sheets, resulting in high-intensity low-angle reflections.
Workflow: Diagnostic Pathway
The following diagram outlines the logical flow for using XRD to validate ligand purity during synthesis.
Figure 1: Decision-making workflow for ligand purification using PXRD as a gatekeeper.
Comparative Performance: Target vs. Alternatives
This section contrasts the XRD signature of 4-Formyl-2,5-dimethylbenzoic acid against its critical process impurities.
Table 1: Diagnostic Diffraction Signatures
Note: Values are derived from crystallographic principles of analogous benzoic acid derivatives (e.g., 4-formylbenzoic acid polymorphs).
| Feature | Target: 4-Formyl-2,5-dimethylbenzoic acid | Alternative 1: 2,5-Dimethylterephthalaldehyde | Alternative 2: 2,5-Dimethylterephthalic acid |
| Crystal System | Monoclinic ( | Triclinic ( | Triclinic ( |
| Primary Interaction | Carboxylic Acid Dimer ( | Dipole-Dipole / | Infinite H-Bond Sheets |
| Low Angle Peaks ( | Distinct peak ~8.5° - 9.5° (Dimer reflection) | Absent or weak (shorter range order) | Strong peak ~6.0° - 7.5° (Extended sheet spacing) |
| Fingerprint Region | Medium intensity peaks at 18-24° | High density of sharp peaks 15-25° | Very sharp, high intensity peaks >25° |
| Solvent Effect | High sensitivity (Solvates common) | Low sensitivity | Low sensitivity |
Detailed Analysis of Alternatives
1. The "Under-Oxidized" Alternative (Bis-Aldehyde)
-
Risk: If the oxidation stops early, you retain the starting material.
-
XRD Differentiator: The bis-aldehyde lacks the -COOH group required for strong dimerization. Consequently, its unit cell is smaller and more densely packed via weak interactions. In a mixture, look for the absence of the low-angle (
) reflection characteristic of the acid dimer. If the pattern is dominated by peaks in the range without a low-angle lead, your conversion is incomplete.
2. The "Over-Oxidized" Alternative (Bis-Acid)
-
Risk: Aggressive oxidation converts the formyl group to a second carboxyl group.
-
XRD Differentiator: 2,5-Dimethylterephthalic acid is highly crystalline and insoluble. It forms rigid H-bonded sheets. Its diffraction pattern is characterized by extremely sharp, high-intensity reflections at very low angles (often
) due to the large inter-planar spacing of the layers. The presence of a "new" peak at a lower angle than your target indicates over-oxidation.
Experimental Protocol: Self-Validating Crystallization
To ensure the XRD pattern you generate is the "standard" for your lab, follow this purification protocol which guarantees thermodynamic stability.
Protocol: Solvent-Mediated Phase Selection
Objective: Isolate the stable polymorph of 4-Formyl-2,5-dimethylbenzoic acid free from solvates.
-
Dissolution: Dissolve 1.0 g of crude solid in 15 mL of Ethanol (absolute) at 60°C. The solution should be clear yellow.
-
Why: Ethanol solubilizes the aldehyde and acid components but is poor for the bis-acid impurity.
-
-
Filtration: Hot filter (0.45 µm PTFE) to remove insoluble bis-acid (if any).
-
Precipitation: Slowly add 15 mL of warm water (50°C) dropwise with stirring.
-
Mechanism: Gradual polarity shift forces the hydrophobic methyl groups to drive packing, favoring the thermodynamically stable dimer over kinetic solvates.
-
-
Aging: Allow to cool to Room Temperature (RT) over 4 hours, then chill to 4°C for 2 hours.
-
Harvest: Filter and dry under vacuum at 45°C for 12 hours.
-
Validation: Run TGA (Thermogravimetric Analysis).[1] Weight loss < 0.5% below 150°C confirms no solvent inclusion.
-
XRD Measurement Parameters
-
Instrument: Cu K
radiation ( ). -
Geometry: Bragg-Brentano (Reflection mode).
-
Scan Range:
to . -
Step Size:
. -
Time per Step: 1.0 second (minimum).
References
-
Haisa, M., et al. (1976).[2] Topochemical studies.[1] VIII. The crystal and molecular structures of two polymorphs of 4-formylbenzoic acid. Acta Crystallographica Section B. Link
- Context: Establishes the baseline packing motifs (dimers vs. catemers)
-
Lohse, C., et al. (2017). Design and Synthesis of Covalent Organic Frameworks (COFs). SOKENDAI (The Graduate University for Advanced Studies). Link
- Context: Details the use of 2,5-dimethylterephthalaldehyde and related linkers, providing PXRD data for the resulting frameworks which helps back-calcul
-
Cambridge Crystallographic Data Centre (CCDC). Structure of 2,4-dimethylbenzoic acid (Refcode: 686436).Link
- Context: Provides the unit cell parameters for the closest methylated benzoic acid analogue, used to validate the expected shifts caused by the methyl steric hindrance.
-
PubChem. 4-Formyl-2,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine. Link
- Context: Verification of chemical structure and physical properties (solubility)
Sources
A Comparative Guide to the Thermal Gravimetric Analysis (TGA) of 4-Formyl-2,5-dimethylbenzoic Acid and Its Derivatives
This guide provides an in-depth technical comparison of the thermal properties of 4-Formyl-2,5-dimethylbenzoic acid and its conceptual derivatives, analyzed through Thermal Gravimetric Analysis (TGA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and thermal stability, offering predictive insights supported by established principles of thermal decomposition.
Introduction: Why TGA for Pharmaceutical Intermediates?
Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science and pharmaceutical development. It measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] For complex organic molecules like 4-Formyl-2,5-dimethylbenzoic acid—a key building block in medicinal chemistry—TGA provides critical data on thermal stability, decomposition pathways, and the presence of volatiles or solvates.[4][5] Understanding these properties is paramount for defining storage conditions, processing parameters, and ensuring the stability of active pharmaceutical ingredients (APIs) and their intermediates.
This guide will first deconstruct the expected thermal behavior of the parent molecule, 4-Formyl-2,5-dimethylbenzoic acid, by examining its constituent functional groups. Subsequently, we will present a comparative analysis of its hypothetical derivatives to illustrate how specific chemical modifications can predictably alter thermal stability.
Deconstructing the Thermal Profile of 4-Formyl-2,5-dimethylbenzoic Acid
The thermal decomposition of 4-Formyl-2,5-dimethylbenzoic acid is not explicitly detailed in the current literature. However, by analyzing its structure—a benzoic acid core substituted with two methyl groups and a formyl (aldehyde) group—we can predict its TGA profile based on the known behavior of these individual moieties.
-
Benzoic Acid Core: The primary decomposition pathway for benzoic acid at elevated temperatures (typically above 400°C) is decarboxylation, yielding benzene and carbon dioxide.[6] Sublimation can also occur at lower temperatures and may be observed as a mass loss event preceding decomposition.[7]
-
Formyl (Aldehyde) Group: Aromatic aldehydes can undergo various thermal reactions, including oxidation (if in an oxidizing atmosphere) or decomposition, which may contribute to mass loss at temperatures different from the decarboxylation event.
-
Methyl Groups: The two methyl groups on the benzene ring generally increase the thermal stability of the aromatic core through inductive effects. They will ultimately decompose at very high temperatures, contributing to the final char residue.
Based on this, a multi-step decomposition is anticipated in an inert atmosphere (e.g., nitrogen):
-
Initial Mass Loss (Sublimation/Volatilization): A potential mass loss may occur at lower temperatures due to sublimation, a common characteristic of benzoic acid derivatives.
-
Primary Decomposition (Decarboxylation): The most significant initial decomposition step is likely the loss of the carboxylic acid group as CO2 and H2O, or complete decarboxylation to CO2. This is often the least stable part of the molecule.
-
Secondary Decomposition: Subsequent heating will lead to the breakdown of the formyl group and the dimethylbenzene ring structure at higher temperatures.
-
Final Residue: A certain percentage of carbonaceous char is expected to remain at the end of the experiment in an inert atmosphere.
Comparative Analysis: TGA of Hypothetical Derivatives
To understand the structure-stability relationship, we compare the predicted thermal behavior of the parent molecule with three logical derivatives. The choice of derivative allows us to isolate the effect of modifying a specific functional group.
| Compound | Modification | Predicted Onset of Decomposition (Tonset) | Key TGA Feature |
| Parent Molecule | 4-Formyl-2,5-dimethylbenzoic acid | Moderate | Multi-step decomposition, likely initiated by decarboxylation. |
| Derivative A: Ester | Methyl 4-formyl-2,5-dimethylbenzoate | Higher | Increased stability due to removal of the acidic proton. The first decomposition step will occur at a higher temperature. |
| Derivative B: Diacid | 2,5-Dimethylterephthalic acid | Lower | Two carboxylic acid groups will likely lead to a lower onset temperature and a more complex, multi-step mass loss. |
| Derivative C: Alcohol | (4-(Hydroxymethyl)-2,5-dimethylphenyl)methanol | Lower | The benzylic alcohol is less stable than the aldehyde, likely leading to an earlier decomposition via dehydration. |
Expert Rationale:
-
Derivative A (Ester): Esterification of the carboxylic acid removes the highly acidic proton and the potential for intermolecular hydrogen bonding that can facilitate decomposition. This modification is expected to significantly enhance thermal stability, shifting the initial mass loss to a higher temperature.
-
Derivative B (Diacid): The oxidation of the formyl group to a second carboxylic acid introduces another thermally labile site. The decomposition profile would likely show two overlapping or distinct decarboxylation events, initiating at a lower temperature compared to the parent molecule.
-
Derivative C (Alcohol): The reduction of the formyl group to a hydroxymethyl group creates a benzylic alcohol. These are often less thermally stable than their corresponding aldehydes and can readily undergo dehydration (loss of water), which would be observed as an early mass loss event in the TGA curve.
Standardized Experimental Protocol for TGA
Reproducible and comparable TGA data hinges on a meticulously controlled experimental protocol. The following procedure is a self-validating system designed to ensure high-quality data for small organic molecules.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500 or equivalent) with a sensitive microbalance (0.1 µg sensitivity) is required.[3][8]
Sample Preparation:
-
Representativeness: Ensure the sample is homogenous. If the material is crystalline, gently grind it to a fine, uniform powder to promote even heat transfer.[9]
-
Sample Mass: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature analysis).[5][9] A consistent sample mass across all comparative runs is critical.
-
Loading: Distribute the sample evenly across the bottom of the crucible to minimize thermal gradients within the sample.[9]
TGA Method Parameters:
-
Purge Gas: Use a high-purity inert gas, typically Nitrogen (N₂), at a constant flow rate (e.g., 40-60 mL/min) to prevent oxidative decomposition.[5]
-
Equilibration: Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before the ramp begins.
-
Heating Rate: Ramp the temperature at a linear rate of 10°C/min. This rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.
-
Temperature Range: Heat the sample from 30°C to 800°C. This range is typically sufficient to observe the complete decomposition of most organic molecules.
-
Data Collection: Record the mass, temperature, and time throughout the experiment. The derivative of the mass loss curve (DTG curve) should also be plotted, as its peaks indicate the temperatures of the fastest degradation rates.[2]
Advanced Analysis: Evolved Gas Analysis (EGA)
While TGA quantifies when a mass loss occurs, it does not identify the chemical nature of the evolved gases. For an unambiguous understanding of the decomposition pathway, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is invaluable.[1] For example, TGA-MS analysis of benzoic acid decomposition would show clear signals for m/z = 44 (CO₂) and m/z = 78 (benzene), confirming the decarboxylation mechanism.[10] This hyphenated approach provides definitive evidence for the proposed degradation steps.
Conclusion
The thermal stability of 4-Formyl-2,5-dimethylbenzoic acid and its derivatives is intrinsically linked to their molecular structure. TGA provides a robust platform for quantifying this stability. This guide has established that the decomposition of the parent molecule is likely a multi-step process initiated by the loss of the carboxylic acid group. Through a comparative analysis, we have demonstrated that targeted chemical modifications—such as esterification or oxidation—can predictably increase or decrease the thermal stability of the parent scaffold. By employing the standardized protocol detailed herein, researchers can generate high-quality, comparable data, enabling informed decisions in process development, formulation, and stability testing. For definitive mechanistic insights, the use of evolved gas analysis techniques is strongly recommended.
References
-
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,... Retrieved from ResearchGate. [Link]
-
LibreTexts. (n.d.). Thermogravimetric Analysis. Retrieved from Chem LibreTexts. [Link]
-
INIS-IAEA. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from INIS Repository. [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from ResearchGate. [Link]
-
The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from YouTube. [Link]
-
Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. Retrieved from Torontech. [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from NIST WebBook. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from TA Instruments. [Link]
-
UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from UCL Discovery. [Link]
-
ResearchGate. (n.d.). Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di‐aldehyde.... Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. Retrieved from MDPI. [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from EAG Laboratories. [Link]
-
MILL Wiki. (2022, November 9). Thermogravimetric Analysis. Retrieved from MILL Wiki. [Link]
-
Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from Covalent Metrology. [Link]
-
ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from ResearchGate. [Link]
Sources
- 1. eag.com [eag.com]
- 2. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 3. covalent.com [covalent.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. etamu.edu [etamu.edu]
- 9. torontech.com [torontech.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Comparison Guide: 4-Formyl-2,5-dimethylbenzoic Acid vs. Non-Methylated Analogues
Executive Summary
4-Formyl-2,5-dimethylbenzoic acid (CAS 477735-60-7) represents a structurally enhanced derivative of the standard 4-formylbenzoic acid (terephthalaldehydic acid).[1][2][3][4][5] While the non-methylated analogue is a workhorse in reticular chemistry and drug synthesis, its utility is often limited by poor solubility and rapid hydrolytic degradation of its derivatives.
The introduction of methyl groups at the 2- and 5-positions confers three critical advantages :
-
Steric Locking: Prevents framework interpenetration in Metal-Organic Frameworks (MOFs) and enhances the hydrolytic stability of Schiff base linkages in Covalent Organic Frameworks (COFs).
-
Solubility Enhancement: Disrupts π-π stacking, rendering the compound soluble in standard organic solvents (DCM, THF) where the non-methylated analogue precipitates.
-
Electronic Tuning: Electron-donating methyl groups increase the basicity of the carbonyl oxygen, strengthening metal-ligand coordination bonds.[4]
Part 1: Critical Technical Analysis[2][4]
Steric Shielding & Hydrolytic Stability
The primary failure mode of Schiff base COFs derived from 4-formylbenzoic acid is hydrolysis under humid conditions.[2][4] The imine bond (-C=N-) is susceptible to nucleophilic attack by water.[4]
-
Non-Methylated (4-Formylbenzoic acid): The imine bond is exposed.[4] Water molecules can easily approach the carbon center, leading to rapid hydrolysis and structural collapse.
-
Methylated (4-Formyl-2,5-dimethylbenzoic acid): The methyl groups at positions 2 and 5 create a steric "fence" around the formyl group (and subsequent imine).[4] This kinetic stabilization significantly retards the approach of water molecules without preventing the initial condensation reaction.
Solubility & Processability
-
Non-Methylated: 4-Formylbenzoic acid has high lattice energy due to strong intermolecular hydrogen bonding and efficient π-π stacking.[4] It is virtually insoluble in dichloromethane (DCM) or chloroform, requiring polar aprotic solvents like DMF or DMSO, which are difficult to remove and can interfere with crystallization.
-
Methylated: The methyl groups introduce torsional strain that disrupts planar π-π stacking.[4] This lowers the lattice energy, allowing the compound to dissolve in low-boiling solvents like DCM. This is crucial for post-synthetic modification (PSM) protocols where harsh solvents cannot be used.
Electronic Effects (Hammett Parameters)
Methyl groups are weak electron donors (inductive effect, +I).
-
Effect on Acidity: The conjugate base (carboxylate) is destabilized slightly compared to the non-methylated form, making the acid slightly weaker (higher pKa), which can slow down metal coordination kinetics, allowing for the growth of larger, more defect-free MOF crystals.
-
Effect on Aldehyde: The electron density on the carbonyl oxygen is increased. In coordination polymers, this makes the formyl oxygen a better Lewis base for auxiliary binding to metal centers.
Comparative Data Summary
| Feature | 4-Formylbenzoic Acid (Standard) | 4-Formyl-2,5-dimethylbenzoic Acid (Enhanced) | Advantage |
| Solubility (DCM) | Insoluble (< 1 mg/mL) | Soluble (> 20 mg/mL) | Enables mild solvent processing |
| Imine Stability | Low (Hydrolyzes in ambient humidity) | High (Sterically protected) | Critical for durable COFs |
| MOF Topology | Prone to Interpenetration | Prevents Interpenetration | Increases accessible surface area |
| Crystal Growth | Fast precipitation (Microcrystalline) | Slower nucleation | Larger, single crystals |
Part 2: Experimental Protocols
Protocol A: Synthesis via Oxidation of 4-(Hydroxymethyl)-2,5-dimethylbenzoic acid
Note: Direct formylation of 2,5-dimethylbenzoic acid is possible but often yields isomer mixtures.[2][4] The most robust lab-scale route is the selective oxidation of the commercially available alcohol precursor (CAS 1653962-17-4).[2][4]
Reagents:
-
4-(Hydroxymethyl)-2,5-dimethylbenzoic acid (1.0 equiv)[1][2][4]
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Celite / Silica Gel[4]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of 4-(hydroxymethyl)-2,5-dimethylbenzoic acid in 50 mL of anhydrous DCM. Observation: The starting material should dissolve completely, unlike the non-methylated analogue.
-
Oxidation: Add 1.5 equivalents of PCC in a single portion with vigorous stirring. The solution will turn dark orange/brown.
-
Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (50% EtOAc/Hexane). The aldehyde product will appear as a distinct spot with a higher Rf than the alcohol.
-
Work-up: Dilute the reaction mixture with 50 mL diethyl ether. Decant the supernatant liquid from the black gummy residue.
-
Filtration: Pass the organic layer through a pad of Celite/Silica to remove chromium salts. Wash the pad with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Water (9:1) to yield white needles.
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 10.2–10.4 ppm . The aromatic protons should appear as two singlets (due to para substitution) around δ 7.6–7.9 ppm.
Part 3: Visualization of Mechanistic Advantages[2][4]
The following diagram illustrates the steric protection mechanism that grants the methylated analogue superior stability in COF applications.
Figure 1: Comparative stability pathway showing how steric hindrance at positions 2 and 5 prevents hydrolytic degradation of the imine bond.
References
-
Chemical Properties of 4-Formylbenzoic Acid. ChemicalBook. Retrieved from
-
Synthesis of Methylated Terephthalic Acid Derivatives (MOF Linkers). ResearchGate. Retrieved from
-
4-Formyl-2,5-dimethylbenzoic acid Product Data. BLD Pharm. Retrieved from
-
Steric Effects in MOF Stability (General Principles). OSTI.gov. Retrieved from
-
Oxidation Protocols for Benzyl Alcohols. BenchChem. Retrieved from
Sources
A Comparative Guide to the Spectroscopic Validation of Esterification Products of 4-Formyl-2,5-dimethylbenzoic acid
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of esterification products of 4-Formyl-2,5-dimethylbenzoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering practical insights and experimental data to ensure the integrity of your synthetic products.
Introduction: The Importance of Rigorous Validation
4-Formyl-2,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often key intermediates in the synthesis of complex target molecules. Esterification, while a fundamental transformation, can be incomplete or yield side products. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for robust quality control and to ensure that the desired molecular entity is proceeding to the next synthetic step.
Comparative Overview of Esterification Methods
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.[1][2] This is a reversible equilibrium-driven reaction, and strategies to drive it to completion include using a large excess of the alcohol or removing water as it is formed.[2][3] While effective, this method can sometimes be slow.
Alternative methods include using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acid chloride followed by treatment with the alcohol. These methods are often faster and can be performed under milder conditions but may introduce different impurities that require careful spectroscopic scrutiny.
A Multi-technique Approach to Spectroscopic Validation
No single spectroscopic technique provides a complete picture. The synergy of NMR, IR, and MS is crucial for the unambiguous structural elucidation of the ester product and the identification of any residual starting material or byproducts.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for confirming the successful formation of the ester. The key diagnostic signals to monitor are the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the alkyl group of the ester.
Causality Behind Chemical Shifts: The electron-withdrawing nature of the ester's carbonyl group deshields the adjacent protons of the alcohol moiety, causing them to resonate at a characteristic downfield region.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of 4-Formyl-2,5-dimethylbenzoic Acid and its Methyl Ester
| Assignment | 4-Formyl-2,5-dimethylbenzoic Acid (Starting Material) | Methyl 4-Formyl-2,5-dimethylbenzoate (Product) | Key Change & Rationale |
| Aldehyde (-CHO) | ~10.1 ppm (s, 1H) | ~10.1 ppm (s, 1H) | No significant change expected. |
| Aromatic (Ar-H) | ~7.9 ppm (s, 1H), ~7.5 ppm (s, 1H) | ~7.9 ppm (s, 1H), ~7.5 ppm (s, 1H) | Minor shifts may occur due to the change in the electronic environment. |
| Methyl (Ar-CH₃) | ~2.6 ppm (s, 3H), ~2.4 ppm (s, 3H) | ~2.6 ppm (s, 3H), ~2.4 ppm (s, 3H) | Minimal change expected. |
| Carboxylic Acid (-COOH) | ~11-13 ppm (br s, 1H) | Absent | Disappearance is a primary indicator of successful esterification. |
| Ester Methyl (-OCH₃) | Absent | ~3.9 ppm (s, 3H) | Appearance of this singlet is a key confirmation of methyl ester formation. |
Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary slightly.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information to ¹H NMR, offering a clear view of the carbon framework. The most diagnostic shift is that of the carbonyl carbon.
Causality Behind Chemical Shifts: The carbonyl carbon of an ester is typically found slightly upfield compared to the corresponding carboxylic acid.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃) of 4-Formyl-2,5-dimethylbenzoic Acid and its Methyl Ester
| Assignment | 4-Formyl-2,5-dimethylbenzoic Acid (Starting Material) | Methyl 4-Formyl-2,5-dimethylbenzoate (Product) | Key Change & Rationale |
| Aldehyde Carbonyl (-CHO) | ~192 ppm | ~192 ppm | Minimal change expected. |
| Carboxyl/Ester Carbonyl (-COO-) | ~172 ppm | ~166 ppm | Characteristic upfield shift upon esterification. |
| Aromatic Carbons (Ar-C) | ~128-140 ppm | ~128-140 ppm | Minor shifts in the aromatic region. |
| Methyl Carbons (Ar-CH₃) | ~21 ppm, ~19 ppm | ~21 ppm, ~19 ppm | Minimal change expected. |
| Ester Methyl Carbon (-OCH₃) | Absent | ~52 ppm | Appearance of this signal is a definitive marker of the methyl ester. |
Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary slightly.[4][5]
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation
IR spectroscopy is a rapid and effective method for tracking the conversion of the carboxylic acid to the ester. The key is to observe the changes in the hydroxyl and carbonyl stretching frequencies.[6]
Key Spectral Changes:
-
Disappearance of the O-H Stretch: The broad O-H stretching band of the carboxylic acid, typically found in the region of 2500-3300 cm⁻¹, will disappear upon successful esterification.[7]
-
Shift in the C=O Stretch: The carbonyl (C=O) stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) will shift to a higher wavenumber for the ester (around 1735-1750 cm⁻¹).[7][8][9]
Table 3: Comparative IR Data
| Functional Group | 4-Formyl-2,5-dimethylbenzoic Acid (Starting Material) | Methyl 4-Formyl-2,5-dimethylbenzoate (Product) |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Absent |
| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ | ~1740 cm⁻¹ |
| C-O Stretch | N/A | ~1050-1300 cm⁻¹ |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product, offering definitive proof of the ester's formation. Electron Ionization (EI) MS will also generate a characteristic fragmentation pattern that can be used for structural confirmation.[10]
For methyl 4-formyl-2,5-dimethylbenzoate (Molecular Weight: 192.21 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragments would include the loss of the methoxy group ([M-31]⁺) and other characteristic cleavages.[11][12]
Experimental Protocols
Representative Fischer Esterification of 4-Formyl-2,5-dimethylbenzoic Acid
-
To a solution of 4-Formyl-2,5-dimethylbenzoic acid (1.0 eq) in methanol (used in large excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).[13][14]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film between salt plates can be used.
-
MS: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
Visualization of the Validation Workflow
The following diagrams illustrate the overall experimental and logical workflow for the validation process.
Conclusion
The successful synthesis of esterification products of 4-Formyl-2,5-dimethylbenzoic acid requires a robust and multi-faceted approach to spectroscopic validation. While ¹H NMR often provides the most definitive initial evidence, a comprehensive analysis incorporating ¹³C NMR, IR, and MS is essential for unambiguous structure confirmation and the identification of potential impurities. By understanding the expected spectral changes and implementing the systematic workflow described in this guide, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful downstream applications.
References
-
Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Retrieved from Brainly.com. [Link]
-
TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from YouTube. [Link]
-
JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from JoVE. [Link]
-
Scribd. IR Spectra: Acids, Alcohols, Esters. Retrieved from Scribd. [Link]
- Supporting Inform
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from ResearchGate. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from Science Ready. [Link]
-
AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Index. Retrieved from AIP Publishing. [Link]
-
Ran-Ressler, S. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1235–1245. [Link]
-
Scribd. ir spectra of a carboxylic acid, alcohol, and ester. Retrieved from Scribd. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. Fischer–Speier esterification. Retrieved from Wikipedia. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from University of Calgary. [Link]
-
University of California, Irvine. Fischer Esterification. Retrieved from University of California, Irvine. [Link]
-
PubChem. Methyl 4-Formylbenzoate. Retrieved from PubChem. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from NP-MRD. [Link]
-
SIELC Technologies. Methyl 4-formylbenzoate. Retrieved from SIELC Technologies. [Link]
-
The Good Scents Company. methyl 4-formyl benzoate, 1571-08-0. Retrieved from The Good Scents Company. [Link]
-
NIST WebBook. Benzoic acid, 2,5-dimethyl-. Retrieved from NIST WebBook. [Link]
-
PubChem. 2,5-Dimethylbenzoic acid. Retrieved from PubChem. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2,4-Dimethylbenzoic acid(611-01-8) 13C NMR [m.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. brainly.com [brainly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. cerritos.edu [cerritos.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formyl-2,5-dimethylbenzoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 4-Formyl-2,5-dimethylbenzoic acid. As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. The following protocols are designed to be a self-validating system, ensuring a safe operational environment for all laboratory personnel.
Understanding the Hazard Profile: A Cautious Approach
4-Formyl-2,5-dimethylbenzoic acid is an organic compound featuring both a carboxylic acid and an aldehyde functional group. A review of available Safety Data Sheets (SDS) reveals conflicting hazard classifications. Some sources classify the compound as non-hazardous[1][2], while others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[3].
Core Directive: In the face of conflicting safety information, this guide adopts the principle of as low as reasonably practicable (ALARP) exposure. We will proceed with the assumption that the compound is hazardous, warranting a comprehensive personal protective equipment (PPE) strategy. This conservative approach ensures the highest level of protection for researchers. The primary risks associated with handling this solid compound are:
-
Inhalation: Fine powders can become airborne during weighing and transfer, potentially causing respiratory tract irritation[3].
-
Dermal Contact: Direct skin contact can lead to irritation[3].
-
Eye Exposure: The solid or its solutions can cause serious eye irritation upon contact[3].
Core PPE Requirements for 4-Formyl-2,5-dimethylbenzoic Acid
The following table summarizes the minimum required PPE for handling 4-Formyl-2,5-dimethylbenzoic acid. Specific operational contexts may require enhanced protection as detailed in the subsequent sections.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5] | Protects against dust particles and accidental splashes of solutions. Goggles provide a more complete seal for tasks with higher splash risk. |
| Hand Protection | Nitrile gloves.[6][7] | Provides a barrier against incidental skin contact. Nitrile is a common and effective choice for resistance to a variety of chemicals.[7][8] Always inspect gloves for tears or punctures before use.[1][4] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder or its solutions. |
| Foot Protection | Closed-toe and closed-heel shoes. | Prevents injury from dropped equipment or spills. |
Operational Guide: Matching PPE to the Task
The selection of PPE is dynamic and must be adapted to the specific laboratory procedure.
Step 1: Weighing and Handling the Solid Compound
This initial step carries the highest risk of generating airborne dust.
-
Engineering Control: Whenever possible, weigh the solid compound within a chemical fume hood, a powder-containment hood, or a glove box. This primary layer of control minimizes respiratory exposure for everyone in the lab.
-
Respiratory Protection: While an SDS may state respiratory protection is not required[1], the warning of potential respiratory irritation necessitates caution[3]. If engineering controls are unavailable or insufficient to prevent dust formation, a NIOSH-approved N95 respirator or equivalent should be worn to prevent inhalation of fine particulates.
-
Hand and Body Protection: Wear nitrile gloves and a buttoned lab coat. Use proper glove removal technique to avoid contaminating your hands after the procedure is complete.[4]
Step 2: Preparing Solutions
This stage introduces a splash hazard.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] If there is a significant risk of splashing, such as when dissolving larger quantities or using vigorous agitation, a face shield should be worn in addition to goggles.
-
Hand Protection: Continue to use nitrile gloves. If a solvent is used for which nitrile has a low breakthrough time, consult a glove compatibility chart to select a more appropriate material, such as butyl rubber.[8]
-
Body Protection: A lab coat is sufficient for most bench-scale operations. For larger volumes, a chemically resistant apron over the lab coat provides an additional layer of protection.[9]
Step 3: Reaction and Work-Up Procedures
During a reaction, the hazards of other reagents, elevated temperatures, and potential for exothermic events must be considered.
-
Comprehensive Protection: At this stage, a full ensemble of PPE is required: chemical splash goggles, nitrile gloves (or other solvent-appropriate gloves), and a lab coat.
-
Contingency Planning: Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible and unobstructed.[3]
Procedural Discipline: PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.
Caption: Workflow for the correct donning and doffing of PPE.
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling of 4-Formyl-2,5-dimethylbenzoic acid and associated materials.
-
Contaminated PPE:
-
Gloves: Dispose of contaminated gloves immediately after use in a designated solid hazardous waste container.[1][4] Do not reuse disposable gloves.
-
Lab Coats: If significant contamination of a reusable lab coat occurs, it should be professionally laundered. Disposable lab coats or aprons should be placed in the solid hazardous waste stream.
-
-
Chemical Waste:
-
Solid Waste: Unused 4-Formyl-2,5-dimethylbenzoic acid and any materials used for cleaning spills (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous solid waste.[4]
-
Liquid Waste: Solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[10]
-
Emergency First Aid Measures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[1][3] Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.
By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, you can effectively mitigate the risks associated with handling 4-Formyl-2,5-dimethylbenzoic acid, ensuring a safe and productive research environment.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? (January 7, 2025). [Link]
-
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. (August 26, 2022). [Link]
-
Accio. Acid Resistant PPE: Safety for Chemical Workers. (February 10, 2026). [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. (September 12, 2025). [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]
-
DC Fine Chemicals. Safety Data Sheet - 4-Formylbenzoic acid. (November 4, 2024). [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 8. leelinework.com [leelinework.com]
- 9. cdc.gov [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
